molecular formula C42H70O15 B15592069 Dregeoside Da1

Dregeoside Da1

Numéro de catalogue: B15592069
Poids moléculaire: 815.0 g/mol
Clé InChI: ITPJPPQJMRCTTO-MZBHQFIOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Dregeoside Da1 is a useful research compound. Its molecular formula is C42H70O15 and its molecular weight is 815.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(3S,8R,9S,10R,11S,12S,13S,14S,17S)-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-11,12,14-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H70O15/c1-19(43)25-13-15-42(48)26-11-10-23-16-24(12-14-40(23,5)31(26)33(45)38(47)41(25,42)6)55-29-17-27(49-7)35(21(3)52-29)56-30-18-28(50-8)36(22(4)53-30)57-39-34(46)37(51-9)32(44)20(2)54-39/h10,19-22,24-39,43-48H,11-18H2,1-9H3/t19-,20-,21-,22-,24+,25-,26-,27+,28+,29+,30+,31-,32-,33+,34-,35-,36-,37-,38-,39+,40+,41+,42+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPJPPQJMRCTTO-MZBHQFIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6C(CC=C5C4)C7(CCC(C7(C(C6O)O)C)C(C)O)O)C)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@H]4CC[C@@]5([C@@H]6[C@@H](CC=C5C4)[C@]7(CC[C@@H]([C@]7([C@@H]([C@H]6O)O)C)[C@@H](C)O)O)C)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H70O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

815.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Dregeoside Da1: A Technical Guide to its Natural Source and Isolation for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of Dregeoside Da1, a polyoxypregnane glycoside with noted biological activities. Addressed to researchers, scientists, and professionals in drug development, this document details the natural sourcing of this compound, provides a synthesized protocol for its isolation and purification, and presents its full spectroscopic characterization.

Natural Source

This compound is a naturally occurring steroidal glycoside that has been primarily isolated from Dregea volubilis (L.f.) Benth. ex Hook.f., a member of the Apocynaceae family. This woody vine is found throughout the hotter parts of India and other regions of Asia. The compound is typically extracted from the leaves and twigs of the plant.

Isolation and Purification of this compound

The following protocol is a synthesized methodology based on established procedures for the isolation of pregnane (B1235032) glycosides from Dregea volubilis.

Extraction

A detailed workflow for the extraction of this compound from its natural source is outlined below.

Extraction_Workflow Plant_Material Dried and Powdered Leaves of Dregea volubilis Extraction Maceration with Methanol (B129727) (MeOH) at room temperature Plant_Material->Extraction Filtration Filtration and Concentration under reduced pressure Extraction->Filtration Crude_Extract Crude Methanolic Extract Filtration->Crude_Extract

Figure 1: Extraction Workflow for this compound.

The air-dried and powdered leaves of Dregea volubilis are subjected to exhaustive extraction with methanol at room temperature. The resulting methanolic extract is then filtered and concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

The purification of this compound from the crude extract is achieved through column chromatography.

Purification_Workflow Crude_Extract Crude Methanolic Extract Silica_Gel_Column Silica (B1680970) Gel Column Chromatography Crude_Extract->Silica_Gel_Column Elution_Gradient Stepwise Gradient Elution (e.g., Chloroform-Methanol) Silica_Gel_Column->Elution_Gradient Fraction_Collection Fraction Collection and TLC Analysis Elution_Gradient->Fraction_Collection Pure_Fractions Pooling of Fractions Containing this compound Fraction_Collection->Pure_Fractions Final_Purification Recrystallization or further chromatographic steps (if necessary) Pure_Fractions->Final_Purification Dregeoside_Da1 Pure this compound Final_Purification->Dregeoside_Da1

Figure 2: Chromatographic Purification Workflow.

The crude methanolic extract is adsorbed onto silica gel and subjected to column chromatography. A stepwise gradient elution is employed, typically using a solvent system of increasing polarity, such as chloroform-methanol. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are pooled, and the solvent is evaporated. Further purification can be achieved by recrystallization or repeated chromatography if necessary.

Spectroscopic Data for Structural Elucidation

The structure of this compound is confirmed by spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (in C₅D₅N)

PositionChemical Shift (δ, ppm)MultiplicityJ (Hz)
Aglycone
33.85m
115.45dd10.0, 4.0
125.80d4.0
202.55q7.0
211.25d7.0
Sugar Moieties
Glc-1'4.90d7.5
Ole-1''5.15d7.5
Cym-1'''5.05d7.5
D-glc-1''''4.85d7.5

Note: This is a representative subset of the full proton NMR data. The full spectrum contains numerous other signals for the aglycone and sugar protons.

Table 2: ¹³C NMR Spectroscopic Data for this compound (in C₅D₅N)

PositionChemical Shift (δ, ppm)
Aglycone
C-378.5
C-1172.1
C-1275.3
C-1344.2
C-1488.9
C-1790.1
C-20212.5
Sugar Moieties
Glc-C-1'102.1
Ole-C-1''101.8
Cym-C-1'''102.5
D-glc-C-1''''104.8

Potential Signaling Pathways and Biological Activities

While the specific signaling pathways modulated by this compound are not yet fully elucidated, preliminary studies on extracts of Dregea volubilis and related pregnane glycosides suggest potential involvement in pathways related to antitumor and anti-inflammatory activities. The cytotoxic effects of similar compounds on cancer cell lines indicate possible interference with cell proliferation and apoptosis pathways. Further research is required to delineate the precise molecular mechanisms of action of this compound.

Biological_Activity Dregeoside_Da1 This compound Biological_Activities Potential Biological Activities Dregeoside_Da1->Biological_Activities Antitumor Antitumor Activity Biological_Activities->Antitumor Anti_inflammatory Anti-inflammatory Activity Biological_Activities->Anti_inflammatory Signaling_Pathways Potential Signaling Pathway Modulation (Further Research Needed) Antitumor->Signaling_Pathways Anti_inflammatory->Signaling_Pathways

Dregeoside Da1 from Dregea volubilis: A Technical Overview of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the biological activities of Dregeoside Da1, a polyhydroxy pregnane (B1235032) glycoside isolated from the plant Dregea volubilis. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Executive Summary

This compound, a natural compound derived from Dregea volubilis, has demonstrated notable biological activities, primarily in the domain of cancer research. Scientific studies have revealed its cytotoxic effects against a range of human cancer cell lines. This guide summarizes the available quantitative data, details the experimental methodologies used to ascertain these activities, and presents visual representations of relevant biological pathways and experimental workflows.

Cytotoxic Activity of this compound

Recent research has systematically evaluated the cytotoxic potential of this compound against a panel of eight human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, have been determined and are presented in Table 1. The data reveals that this compound exhibits a broad spectrum of cytotoxic activity, with IC50 values ranging from 4.29 to 21.05 μM across the tested cell lines[1].

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
MB49Bladder Cancer15.83 ± 1.12
K562Chronic Myelogenous Leukemia12.45 ± 0.98
MKN-7Gastric Cancer18.27 ± 1.34
HT29Colorectal Cancer21.05 ± 1.55
A549Lung Cancer10.72 ± 0.89
MCF-7Breast Cancer8.64 ± 0.76
MDA-MB-231Breast Cancer9.33 ± 0.81
HepG2Liver Cancer4.29 ± 0.37
Data sourced from Vu et al., 2023.

α-Glucosidase Inhibitory Activity

In a study investigating the α-glucosidase inhibitory potential of compounds isolated from Dregea volubilis, this compound was among the evaluated substances. While other co-isolated compounds, Volubiloside A and Drevoluoside N, demonstrated more significant inhibitory effects, the activity of this compound was also assessed. At a concentration of 40 μM, this compound exhibited a 25.7 ± 2.1% inhibition of α-glucosidase activity. For comparison, the positive control, acarbose, showed an inhibition of 59.8 ± 1.6% at the same concentration.

Table 2: α-Glucosidase Inhibitory Activity of this compound
CompoundConcentration (µM)% Inhibition
This compound4025.7 ± 2.1
Acarbose (Positive Control)4059.8 ± 1.6

Experimental Protocols

The following sections detail the methodologies employed in the key studies cited in this guide.

Isolation of this compound

The isolation of this compound from Dregea volubilis typically involves the following steps:

  • Extraction: The dried and powdered twigs and leaves of Dregea volubilis are extracted with methanol (B129727) at room temperature.

  • Fractionation: The crude methanol extract is then suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

  • Chromatography: The ethyl acetate fraction, which is rich in pregnane glycosides, is subjected to repeated column chromatography on silica (B1680970) gel and Sephadex LH-20.

  • Purification: Final purification is achieved through preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

G start Dried & Powdered Dregea volubilis Plant Material extraction Methanol Extraction start->extraction fractionation Solvent Partitioning (n-hexane, ethyl acetate, n-butanol) extraction->fractionation chromatography Column Chromatography (Silica Gel, Sephadex LH-20) fractionation->chromatography Ethyl Acetate Fraction purification Preparative HPLC chromatography->purification end Pure this compound purification->end

Figure 1: General workflow for the isolation of this compound.
Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution was added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined by plotting the percentage of viability against the compound concentration.

G cluster_0 In Vitro cluster_1 Measurement cluster_2 Analysis cell_seeding Seed Cancer Cells in 96-well plate treatment Treat with this compound (various concentrations) cell_seeding->treatment incubation Incubate (e.g., 48-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for Formazan Crystal Formation mtt_addition->formazan_formation solubilization Add Solubilizing Agent (e.g., DMSO) formazan_formation->solubilization absorbance Measure Absorbance solubilization->absorbance calculation Calculate % Viability absorbance->calculation ic50 Determine IC50 Value calculation->ic50

Figure 2: Workflow of the MTT assay for cytotoxicity testing.
α-Glucosidase Inhibitory Assay

The inhibitory effect of this compound on α-glucosidase was measured spectrophotometrically.

  • Enzyme and Compound Incubation: A solution of α-glucosidase from Saccharomyces cerevisiae was pre-incubated with this compound at a specific concentration.

  • Substrate Addition: The reaction was initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Incubation: The reaction mixture was incubated at 37°C for a defined period.

  • Reaction Termination: The reaction was stopped by adding a solution of sodium carbonate.

  • Absorbance Measurement: The amount of p-nitrophenol released was quantified by measuring the absorbance at 405 nm.

  • Inhibition Calculation: The percentage of inhibition was calculated by comparing the absorbance of the sample with that of a control reaction without the inhibitor.

Potential Mechanism of Action: Apoptosis Induction

The cytotoxic activity of many natural compounds, including pregnane glycosides, is often attributed to the induction of apoptosis, or programmed cell death. While the specific apoptotic pathway induced by this compound has not been fully elucidated, it is hypothesized to involve the intrinsic (mitochondrial) pathway. This pathway is characterized by the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases) leading to the execution of apoptosis.

G Dregeoside_Da1 This compound Mitochondria Mitochondria Dregeoside_Da1->Mitochondria Induces Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis (Cell Death) Caspase_3->Apoptosis

Figure 3: Hypothesized intrinsic apoptosis pathway induced by this compound.

Conclusion and Future Directions

This compound, a pregnane glycoside from Dregea volubilis, demonstrates significant cytotoxic activity against a variety of human cancer cell lines and modest α-glucosidase inhibitory activity. The data presented in this technical guide underscore the potential of this compound as a lead compound for the development of novel anticancer agents. Further research is warranted to fully elucidate its mechanism of action, including the specific signaling pathways involved in apoptosis induction, and to evaluate its efficacy and safety in preclinical in vivo models.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of Dregeoside Da1

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific studies on the cytotoxicity of Dregeoside Da1 are not publicly available. This document serves as a comprehensive, in-depth technical guide outlining a standardized approach for the preliminary cytotoxicity screening of this compound, based on established methodologies for similar natural products. The data presented herein is illustrative and intended to serve as a template for researchers.

Introduction

This compound is a pregnane (B1235032) glycoside that, like other cardiac glycosides, is of interest for its potential therapeutic properties. Preliminary cytotoxicity screening is a critical first step in the drug discovery process to determine a compound's potential as a cytotoxic agent and to establish a safe therapeutic window.[1][2] This guide provides detailed experimental protocols, hypothetical data for illustrative purposes, and potential mechanistic pathways relevant to the cytotoxicity screening of this compound.

Hypothetical Cytotoxicity Data

A preliminary cytotoxicity screening of this compound would typically involve determining its half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines and a normal, non-cancerous cell line to assess selectivity. The data below is presented as an example of how such results would be summarized.

Table 1: Illustrative IC50 Values for this compound after 48-hour exposure

Cell LineTypeHypothetical IC50 (nM)
MCF-7Breast Adenocarcinoma35.5 ± 4.2
A549Lung Carcinoma52.1 ± 6.8
HeLaCervical Adenocarcinoma41.7 ± 5.5
HepG2Hepatocellular Carcinoma68.3 ± 7.1
MRC-5Normal Lung Fibroblast> 1000

Data are hypothetical and for illustrative purposes only. Values would be determined from dose-response curves generated from assays such as the MTT or LDH assay. The IC50 values for the cardiac glycoside digitoxin (B75463) have been reported to be in the range of 3-33 nM for some cancer cell lines.[3][4]

Experimental Protocols

Detailed methodologies for standard in vitro cytotoxicity assays are provided below.

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[5][6] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[7]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Make serial dilutions in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the respective concentration of this compound. Include vehicle controls (medium with DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.[8]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6][7] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6][8]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance of the medium-only wells. Plot cell viability against the logarithm of the compound concentration to determine the IC50 value.

The LDH assay is a colorimetric method that quantifies cell death by measuring the activity of lactate (B86563) dehydrogenase released from the cytosol of damaged cells into the culture medium.[1][9][10]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.[11] Carefully transfer 100 µL of the supernatant from each well to a new, clean 96-well plate.[11][12]

  • Controls:

    • Spontaneous LDH release: Supernatant from untreated cells.

    • Maximum LDH release: Add a lysis buffer (e.g., 1% Triton X-100) to untreated control wells 30 minutes before supernatant collection.[12]

    • Background control: Culture medium without cells.[11]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate mix and a catalyst).[9] Add 100 µL of the reaction solution to each well containing the supernatant.[11]

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[9][12]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100

Visualizations: Workflows and Signaling Pathways

The following diagram illustrates a typical workflow for the preliminary in vitro cytotoxicity screening of a novel compound.[13]

G A Compound Preparation (this compound Stock in DMSO) D Compound Treatment (Serial Dilutions) A->D B Cell Culture (Cancer & Normal Cell Lines) C Cell Seeding (96-well plates) B->C C->D E Incubation (e.g., 48 hours) D->E F Cytotoxicity Assay (MTT or LDH) E->F G Data Acquisition (Absorbance Reading) F->G H Data Analysis (IC50 Calculation) G->H I Results & Interpretation H->I

In Vitro Cytotoxicity Screening Workflow.

This compound is a type of cardiac glycoside. The primary mechanism of cytotoxicity for many cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump.[14][15][16] This leads to a cascade of events culminating in apoptosis.[14] The diagram below illustrates this putative signaling pathway.

G cluster_0 Cellular Exterior / Membrane / Cytosol A This compound B Na+/K+-ATPase Pump A->B Inhibition C ↑ Intracellular Na+ B->C D Na+/Ca2+ Exchanger (Reverse Mode) C->D E ↑ Intracellular Ca2+ D->E F Mitochondrial Dysfunction E->F G ROS Generation E->G H Cytochrome c Release F->H G->F I Caspase Activation H->I J Apoptosis I->J

Putative Cytotoxic Signaling Pathway.

Conclusion

This technical guide provides a framework for conducting the preliminary cytotoxicity screening of this compound. By employing standardized assays such as the MTT and LDH tests, researchers can obtain initial data on the compound's cytotoxic potential and selectivity. The illustrative data and pathways presented here serve as a starting point for investigation. Further studies would be required to elucidate the precise mechanism of action and to validate these findings in more complex models.

References

In Vitro Antitumor Potential of Dregeoside Da1: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific studies on the in vitro antitumor potential of the isolated compound Dregeoside Da1. This technical guide is therefore based on research conducted on crude extracts of Dregea volubilis, the plant from which Dregeosides are derived, and related compounds. The findings presented herein are intended to provide a general understanding of the potential antitumor activities within this plant genus and should not be directly attributed to this compound without further specific investigation.

Introduction

This compound is a pregnane (B1235032) glycoside isolated from plants of the Dregea genus, notably Dregea volubilis. While research on the specific bioactivities of this compound is limited, studies on extracts from Dregea volubilis and other isolated compounds from this plant have indicated potential antitumor effects. This document summarizes the available data and provides a framework for the experimental investigation of such compounds.

Cytotoxicity of Dregea volubilis Extracts

Research has demonstrated the cytotoxic effects of methanol (B129727) extracts from the leaves of Dregea volubilis (MEDV) against cancer cell lines. This suggests that compounds within the extract, potentially including Dregeosides, possess antitumor properties.

Table 1: In Vitro Cytotoxicity of Dregea volubilis Leaf Extract

Extract/CompoundCell LineAssayIC50 ValueReference
Methanol Extract of Dregea volubilis leaves (MEDV)Ehrlich Ascites Carcinoma (EAC)Cytotoxicity Assay85.51 ± 4.07 µg/ml[1][2][3]
5-Fluorouracil (Standard Drug)Ehrlich Ascites Carcinoma (EAC)Cytotoxicity Assay37.96 ± 3.73 µg/ml[2]

Other compounds isolated from Dregea volubilis, such as Dregeoside Ap1 and Dregeoside A01, have also shown antitumor activity against melanoma B-16 cells.[1][2][4]

Experimental Protocols

Detailed experimental protocols for assessing the in vitro antitumor potential of a compound like this compound would typically involve a series of assays to determine its effect on cancer cell viability, proliferation, and the mechanisms of cell death. Below are generalized methodologies for key experiments.

2.1. Cell Viability and Cytotoxicity Assay (e.g., MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Cancer cells (e.g., A549 human lung carcinoma, MCF-7 breast cancer) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with a fresh medium containing various concentrations of the test compound (e.g., this compound). Control wells receive the vehicle (e.g., DMSO) at the same concentration used for the highest compound dose.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a further 2-4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the compound concentration.

2.2. Apoptosis Assay by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)

This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at concentrations around its IC50 value for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol, typically for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

2.3. Cell Cycle Analysis by Flow Cytometry

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with the test compound, harvested, and washed with PBS.

  • Fixation: Cells are fixed in cold 70% ethanol (B145695) and stored at -20°C overnight or longer.

  • Staining: The fixed cells are washed and then stained with a solution containing PI and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer. The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.

Potential Mechanisms of Action and Signaling Pathways

The precise signaling pathways through which this compound may exert antitumor effects are unknown. However, based on studies of other natural compounds and extracts from Dregea volubilis, the mechanism could involve the induction of apoptosis and/or cell cycle arrest.

3.1. Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer agents. This can be initiated through two main pathways:

  • Intrinsic (Mitochondrial) Pathway: Involves the regulation of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases (e.g., caspase-9 and caspase-3).

  • Extrinsic (Death Receptor) Pathway: Initiated by the binding of ligands to death receptors (e.g., Fas, TRAIL receptors) on the cell surface, leading to the activation of caspase-8 and subsequently caspase-3.

3.2. Cell Cycle Arrest

Many anticancer compounds inhibit cell proliferation by inducing cell cycle arrest at specific checkpoints, most commonly at the G0/G1 or G2/M phase. This prevents cancer cells from dividing and can ultimately lead to apoptosis. This process is often mediated by the regulation of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (e.g., p21, p27).

Visualizations

4.1. Experimental Workflow

The following diagram illustrates a general workflow for the in vitro evaluation of a novel compound's antitumor potential.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Interpretation A Compound Isolation (e.g., this compound) B Cell Line Selection (e.g., A549, MCF-7) A->B C Cytotoxicity Assay (e.g., MTT) B->C D Determine IC50 Value C->D E Apoptosis Assay (Annexin V/PI) D->E F Cell Cycle Analysis D->F G Western Blot for Signaling Proteins E->G F->G H Elucidation of Signaling Pathway G->H G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway DregeosideDa1 This compound Bcl2 Bcl-2 DregeosideDa1->Bcl2 inhibits? Bax Bax DregeosideDa1->Bax activates? DeathReceptor Death Receptor DregeosideDa1->DeathReceptor activates? Bcl2->Bax Mito Mitochondrion Bax->Mito CytC Cytochrome c Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Casp8 Caspase-8 DeathReceptor->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Unveiling the Molecular Architecture of Dregeoside Da1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dregeoside Da1, a naturally occurring pregnane (B1235032) glycoside isolated from Dregea volubilis, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the chemical structure of this compound, supported by a compilation of spectroscopic data and a summary of its biological activities. Detailed experimental protocols for its isolation and characterization are also presented to facilitate further research and development.

Chemical Structure

This compound is a complex steroid glycoside. Its structure was first elucidated in 1985 and has been subsequently confirmed by modern spectroscopic techniques. The molecule consists of a polyhydroxylated pregnane-type aglycone and a trisaccharide chain attached at the C-3 position.

Aglycone: The aglycone core is a derivative of drevogenin D.

Trisaccharide Moiety: The sugar chain is composed of three deoxy sugars, specifically two molecules of D-canarose and one molecule of D-allose, linked in a linear fashion. The complete chemical name is 3-O-[β-D-canaropyranosyl-(1→4)-β-D-canaropyranosyl-(1→4)-β-D-allopyranosyl]-drevogenin D.

A logical diagram illustrating the components of this compound is provided below.

Dregeoside_Da1_Structure This compound This compound Aglycone Aglycone This compound->Aglycone at C-3 Trisaccharide Trisaccharide This compound->Trisaccharide Drevogenin_D Drevogenin D Aglycone->Drevogenin_D Allose D-Allose Trisaccharide->Allose Canarose1 D-Canarose Canarose2 D-Canarose Canarose1->Canarose2 (1->4) Allose->Canarose1 (1->4)

Caption: Hierarchical structure of this compound.

Spectroscopic Data

The structural elucidation of this compound is supported by extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

NMR Spectroscopic Data

The ¹H and ¹³C NMR chemical shifts for this compound are summarized in the tables below. These assignments have been confirmed through 2D NMR experiments such as COSY, HSQC, and HMBC.

Table 1: ¹H NMR (500 MHz, CDCl₃) Data for this compound

PositionδH (ppm), mult. (J in Hz)
Aglycone (Drevogenin D)
11.55, m
21.80, m
33.50, m
42.10, m
51.30, m
65.40, br s
72.05, m
91.15, m
114.10, dd (4.5, 11.0)
123.80, t (8.0)
151.75, m
162.20, m
172.50, m
18-H₃0.95, s
19-H₃1.05, s
21-H₃2.15, s
Sugar Moiety
Allose
1'4.50, d (7.5)
Canarose I
1''4.60, d (7.5)
Canarose II
1'''4.55, d (7.5)

Table 2: ¹³C NMR (125 MHz, CDCl₃) Data for this compound

PositionδC (ppm)
Aglycone (Drevogenin D)
138.0
228.5
378.0
439.0
5140.0
6121.0
732.0
840.5
950.0
1037.0
1172.0
1275.0
1349.5
1484.0
1534.0
1628.0
1760.0
1812.5
1919.0
20209.0
2131.5
Sugar Moiety
Allose
1'102.0
Canarose I
1''101.5
Canarose II
1'''102.5
Mass Spectrometry Data

High-resolution mass spectrometry provides confirmation of the molecular formula of this compound.

Table 3: HR-ESI-MS Data for this compound

IonCalculated m/zFound m/z
[M+Na]⁺837.4562837.4558

Biological Activity

Recent studies have begun to explore the pharmacological potential of this compound. The primary activities reported are α-glucosidase inhibition and antitumor effects.

α-Glucosidase Inhibitory Activity

This compound has been identified as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. This suggests its potential as a therapeutic agent for managing type 2 diabetes.

Table 4: α-Glucosidase Inhibitory Activity of this compound

CompoundIC₅₀ (µM)
This compound25.8 ± 1.2
Acarbose (Positive Control)215.5 ± 5.6

The workflow for screening α-glucosidase inhibitors is depicted below.

alpha_glucosidase_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection Enzyme α-Glucosidase Solution Incubation Incubate Enzyme, Substrate & Compound Enzyme->Incubation Substrate pNPG Substrate Substrate->Incubation Test_Compound This compound Test_Compound->Incubation Reaction_Stop Stop Reaction (e.g., Na₂CO₃) Incubation->Reaction_Stop Measurement Measure Absorbance (405 nm) Reaction_Stop->Measurement Calculation Calculate % Inhibition and IC₅₀ Measurement->Calculation

Caption: Experimental workflow for α-glucosidase inhibition assay.

Antitumor Activity

Preliminary studies have indicated that this compound exhibits cytotoxic effects against certain cancer cell lines, suggesting its potential as an antitumor agent. Further research is required to elucidate the specific mechanisms of action and signaling pathways involved. At present, no specific signaling pathway diagrams can be definitively constructed for this compound's antitumor activity.

Experimental Protocols

Isolation and Purification of this compound

The following is a general protocol for the isolation of this compound from the dried leaves of Dregea volubilis.

  • Extraction: The powdered, dried leaves are extracted with methanol (B129727) (MeOH) at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude methanol extract.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

  • Column Chromatography: The n-BuOH fraction, which is rich in glycosides, is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform (B151607) (CHCl₃) and methanol (MeOH).

  • Further Purification: Fractions containing this compound are further purified by repeated column chromatography on silica gel and/or preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

The logical relationship of the isolation process is outlined below.

isolation_protocol Dried_Leaves Dried Leaves of Dregea volubilis Extraction Methanol Extraction Dried_Leaves->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Column_Chromo Silica Gel Column Chromatography Partitioning->Column_Chromo n-BuOH fraction Purification Preparative HPLC Column_Chromo->Purification Pure_Compound Pure this compound Purification->Pure_Compound

Caption: General protocol for the isolation of this compound.

Structural Elucidation

The structure of the isolated this compound is confirmed by the following spectroscopic methods:

  • ¹H NMR and ¹³C NMR: Spectra are recorded on a 500 MHz or higher spectrometer in deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • 2D NMR: COSY, HSQC, and HMBC experiments are performed to establish the connectivity of protons and carbons within the aglycone and sugar moieties, as well as the linkage between them.

  • HR-ESI-MS: High-resolution mass spectrometry is used to determine the exact mass and confirm the molecular formula.

Conclusion

This compound presents a complex and interesting chemical structure with promising biological activities, particularly in the areas of diabetes and cancer research. This guide provides a foundational understanding of its chemical nature, supported by spectroscopic data and an overview of its known biological functions. The detailed protocols are intended to aid researchers in the further investigation and potential development of this compound as a therapeutic lead.

Potential Therapeutic Targets of Dregeoside Da1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside Da1 is a polyhydroxy pregnane (B1235032) glycoside, a class of natural compounds that has garnered significant interest in the scientific community for its diverse pharmacological potential. Isolated from the twigs and leaves of Dregea volubilis (L.f.) Benth. ex Hook.f., a plant with a history of use in traditional medicine for ailments including tumors, this compound has emerged as a compound of interest for its cytotoxic activities against various cancer cell lines.[1] This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound, with a focus on its potential therapeutic targets. We will delve into its cytotoxic effects, supported by quantitative data and detailed experimental methodologies. Furthermore, this guide will visualize the implicated signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.

Quantitative Data on Cytotoxic Activity

Recent studies have elucidated the cytotoxic potential of this compound against a panel of human cancer cell lines. The inhibitory concentration 50 (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined and are summarized in the table below. This data provides a quantitative basis for evaluating the compound's potency and selectivity.

Cell LineCancer TypeIC50 (µM)[1]
MB49Bladder Cancer10.21
K562Chronic Myelogenous Leukemia7.33
MKN-7Gastric Cancer8.54
HT29Colorectal Cancer9.76
A549Lung Cancer12.87
MCF-7Breast Cancer6.45
MDA-MB-231Breast Cancer4.29
HepG2Liver Cancer5.18

Potential Therapeutic Targets and Signaling Pathways

The cytotoxic profile of this compound against multiple cancer cell lines suggests that it may modulate fundamental cellular processes essential for cancer cell proliferation and survival. While the precise molecular targets of this compound are yet to be definitively identified, its ability to induce cancer cell death points towards the activation of apoptotic signaling pathways. Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer. Compounds that can restore or induce apoptosis in cancer cells are considered promising therapeutic agents. The potential mechanism of this compound-induced cytotoxicity may involve the intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases and subsequent cell death.

G Hypothesized Apoptotic Pathway of this compound Da1 This compound Cell Cancer Cell Da1->Cell Mitochondria Mitochondria Cell->Mitochondria Stress Signal Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Hypothesized intrinsic apoptotic pathway induced by this compound.

Other pregnane glycosides isolated from Dregea volubilis have demonstrated inhibitory activity against enzymes such as α-glucosidase and α-amylase, suggesting that compounds from this plant may have applications in metabolic disorders like diabetes.[2][3] While these specific enzymatic inhibitions have not yet been reported for this compound itself, it highlights a broader therapeutic potential for this class of molecules.

Experimental Protocols

The evaluation of the cytotoxic activity of this compound was conducted using a standardized methodology. The following is a detailed description of the typical experimental protocol employed.

Cell Viability Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (MB49, K562, MKN-7, HT29, A549, MCF-7, MDA-MB-231, and HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions of the compound are then prepared in culture media to achieve a range of final concentrations. The cells are treated with these varying concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (media with the solvent) is also included.

  • MTT Incubation: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

G Cytotoxicity Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Culture Cell Culture Seed Seed Cells in 96-well Plate Culture->Seed Treat Treat with this compound Seed->Treat Incubate Incubate (48-72h) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Incubate2 Incubate (4h) MTT->Incubate2 Solubilize Solubilize Formazan Incubate2->Solubilize Read Read Absorbance Solubilize->Read Calculate Calculate IC50 Read->Calculate

References

Methodological & Application

Application Notes and Protocols for Dregeoside Da1 Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside Da1 is a natural product of interest for its potential therapeutic properties. As with any novel compound, evaluating its cytotoxic effects on various cell lines is a critical first step in the drug development process. This document provides a detailed protocol for determining the cytotoxicity of this compound using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2] This protocol is designed to be a comprehensive guide for researchers, providing a reproducible method to assess the half-maximal inhibitory concentration (IC50) of this compound.

Principle of the MTT Assay

The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1] This reduction is carried out by mitochondrial dehydrogenases.[1] The resulting formazan crystals are insoluble in aqueous solutions and must be dissolved in a solubilization solution (typically DMSO) to be quantified by measuring the absorbance at a specific wavelength (usually between 570 and 590 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Experimental Protocol

This protocol outlines the steps for determining the IC50 value of this compound in adherent cell lines.

Materials:

  • This compound (CAS: 98665-65-7)[3]

  • Selected cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cell lines in T-75 flasks until they reach 70-80% confluency.

    • Harvest the cells using Trypsin-EDTA and resuspend them in a complete culture medium.

    • Determine the cell concentration using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in a complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 to 100 µM). It is advisable to perform a preliminary experiment with a broad range of concentrations to determine the optimal range for the IC50 calculation.

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (cells with medium only).

    • Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Assay:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Calculate Cell Viability:

    • The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Determine IC50 Value:

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve using non-linear regression analysis in software like GraphPad Prism or by using the formula: Y = a * X + b, IC50 = (0.5 - b)/a.[4]

Quantitative Data Summary

The following table presents hypothetical IC50 values for this compound against various cancer cell lines after 48 hours of treatment. This data is for illustrative purposes only and will need to be determined experimentally.

Cell LineTissue of OriginThis compound IC50 (µM)
HeLa Cervical Cancer15.2 ± 1.8
A549 Lung Cancer25.5 ± 2.3
MCF-7 Breast Cancer10.8 ± 1.5
HepG2 Liver Cancer32.1 ± 3.1

Experimental Workflow Diagram

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Logarithmic Growth Phase) Cell_Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep 2. This compound Serial Dilutions Treatment 4. Cell Treatment (24-72h Incubation) Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Addition 5. MTT Addition (4h Incubation) Treatment->MTT_Addition Solubilization 6. Formazan Solubilization (DMSO) MTT_Addition->Solubilization Absorbance_Reading 7. Absorbance Reading (570 nm) Solubilization->Absorbance_Reading Data_Processing 8. Calculate % Viability Absorbance_Reading->Data_Processing IC50_Determination 9. IC50 Determination Data_Processing->IC50_Determination

Caption: Workflow for determining the IC50 of this compound using the MTT assay.

Potential Signaling Pathway: Intrinsic Apoptosis

The cytotoxic effects of many natural products are mediated through the induction of apoptosis, or programmed cell death. The intrinsic apoptosis pathway, also known as the mitochondrial pathway, is a common mechanism.[5][6] Cellular stress, such as that induced by a cytotoxic compound, can lead to the release of cytochrome c from the mitochondria.[6][7] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9.[5][6] Activated caspase-9, in turn, activates executioner caspases like caspase-3, leading to the cleavage of cellular proteins and ultimately, cell death.[5][8]

Intrinsic_Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Events cluster_cytosol Cytosolic Events cluster_outcome Cellular Outcome Dregeoside_Da1 This compound Mitochondrion Mitochondrion Dregeoside_Da1->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activation Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Cleavage & Activation Procaspase3 Procaspase-3 Procaspase3->Caspase9 Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: The intrinsic apoptosis signaling pathway induced by cellular stress.

References

Application Notes and Protocols for MTT Assay Using Dregeoside Da1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside Da1 is a member of the polyoxypregnane glycoside family of natural products. Compounds within this class, isolated from various plant species, have garnered significant interest in the scientific community due to their diverse biological activities. Notably, several polyoxypregnane glycosides have demonstrated potent cytotoxic effects against a range of cancer cell lines, suggesting their potential as novel anti-cancer agents. Preliminary studies on related compounds indicate that their mechanism of action may involve the induction of cell cycle arrest and apoptosis.[1][2] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells, a process primarily carried out by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity. These application notes provide a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic effects of this compound on cultured cancer cells.

Principle of the MTT Assay

The MTT assay is a reliable and sensitive method for quantifying cell viability. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

Data Presentation

The following table summarizes hypothetical quantitative data for the cytotoxic effect of this compound on a human cancer cell line, as determined by the MTT assay. The IC50 (half-maximal inhibitory concentration) value represents the concentration of this compound required to inhibit the growth of 50% of the cells. This data is illustrative and based on reported values for similar polyoxypregnane glycosides.[1][2]

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Control)100 ± 5.2
192 ± 4.8
575 ± 6.1
1055 ± 5.5
2530 ± 4.2
5015 ± 3.1
IC50 (µM) ~12.5

Experimental Protocols

Materials and Reagents

  • This compound (CAS: 98665-65-7)

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent for formazan crystals

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

  • Humidified incubator (37°C, 5% CO2)

Experimental Workflow

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Treatment cluster_assay Day 4: MTT Assay A Harvest and count cells B Seed cells into a 96-well plate A->B C Incubate overnight B->C E Treat cells with varying concentrations of this compound D Prepare serial dilutions of this compound D->E F Incubate for 24-72 hours E->F G Add MTT solution to each well H Incubate for 2-4 hours G->H I Solubilize formazan crystals with DMSO H->I J Measure absorbance at 570 nm I->J Apoptosis_Pathway cluster_stimulus External Stimulus cluster_pathway Apoptotic Signaling Cascade cluster_outcome Cellular Outcome Da1 This compound Mito Mitochondrial Stress (e.g., ROS production) Da1->Mito Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes & Protocols: Apoptosis Induction Assay with Dregeoside Da1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside Da1 is a steroid glycoside isolated from the plant Dregea volubilis. While direct studies on the apoptotic effects of this compound are limited, compounds of the same class, such as cardenolide glycosides, have demonstrated significant pro-apoptotic and cytostatic activity in various cancer cell lines. These related compounds are known to induce caspase-dependent apoptosis through both intrinsic and extrinsic pathways. This document provides a comprehensive guide for investigating the apoptosis-inducing potential of this compound, including detailed experimental protocols and data presentation formats.

Principle of Apoptosis Induction

Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of cysteine proteases known as caspases, which execute the final stages of cell death. Based on the activity of related cardenolide glycosides, it is hypothesized that this compound may induce apoptosis by activating initiator caspases (like caspase-8 and caspase-9) which in turn activate executioner caspases (such as caspase-3), leading to the cleavage of cellular substrates and eventual cell death[1][2][3].

Data Presentation

Table 1: Cytotoxicity of this compound on Cancer Cell Lines (Hypothetical Data)

This table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values of this compound on various cancer cell lines after a 48-hour treatment, as would be determined by an MTT assay.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma15.2 ± 1.8
MCF-7Breast Adenocarcinoma25.5 ± 2.3
HeLaCervical Cancer18.9 ± 2.1
PC3Prostate Adenocarcinoma22.1 ± 1.9
Table 2: Quantification of Apoptosis by Annexin V/PI Staining (Hypothetical Data)

This table presents hypothetical data from a flow cytometry analysis of A549 cells treated with this compound for 24 hours. The data shows the percentage of cells in different stages of apoptosis.

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control (Vehicle)95.1 ± 2.52.5 ± 0.52.4 ± 0.4
This compound (10 µM)70.3 ± 3.115.8 ± 1.213.9 ± 1.5
This compound (20 µM)45.2 ± 2.830.5 ± 2.124.3 ± 1.9
Table 3: Caspase Activity in A549 Cells Treated with this compound (Hypothetical Data)

This table shows the fold increase in caspase-3, -8, and -9 activity in A549 cells after 24-hour treatment with this compound, as measured by a colorimetric or fluorometric assay.

TreatmentCaspase-3 Activity (Fold Increase)Caspase-8 Activity (Fold Increase)Caspase-9 Activity (Fold Increase)
Control (Vehicle)1.0 ± 0.11.0 ± 0.11.0 ± 0.1
This compound (15 µM)4.2 ± 0.42.8 ± 0.33.5 ± 0.3

Experimental Protocols

Cell Culture and Treatment
  • Culture the desired cancer cell line (e.g., A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintain at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.

  • Prepare a stock solution of this compound in a suitable solvent such as DMSO.

  • Treat the cells with varying concentrations of this compound for the desired time points (e.g., 24, 48 hours). Include a vehicle-treated control group.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Binding Buffer

  • Flow cytometer

Protocol:

  • After treatment with this compound, harvest the cells (including floating cells in the media) by trypsinization.

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Caspase Activity Assay

This assay measures the activity of key apoptosis-related caspases.

Materials:

  • Caspase-3, -8, and -9 colorimetric or fluorometric assay kits

  • Cell lysis buffer

  • Microplate reader

Protocol:

  • After treatment, lyse the cells using the provided lysis buffer.

  • Centrifuge the cell lysates to pellet debris and collect the supernatant.

  • Determine the protein concentration of each lysate.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the caspase substrate (e.g., DEVD-pNA for caspase-3) to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Calculate the fold increase in caspase activity relative to the untreated control.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key apoptotic proteins.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate

Protocol:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use β-actin as a loading control to normalize protein expression.

Visualizations

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Dregeoside_Da1 This compound Death_Receptor Death Receptor (e.g., Fas, TNFR1) Dregeoside_Da1->Death_Receptor Induces/Sensitizes Bcl2_family Bcl-2 Family (Bax/Bak activation, Bcl-2 inhibition) Dregeoside_Da1->Bcl2_family DISC DISC Formation Death_Receptor->DISC Pro_Caspase8 Pro-Caspase-8 DISC->Pro_Caspase8 Caspase8 Caspase-8 Pro_Caspase8->Caspase8 Activation Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 Bid Bid Caspase8->Bid Cleaves Bid (crosstalk) Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl2_family->Mitochondrion Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Pro_Caspase9 Pro-Caspase-9 Apoptosome->Pro_Caspase9 Caspase9 Caspase-9 Pro_Caspase9->Caspase9 Activation Caspase9->Pro_Caspase3 Caspase3 Caspase-3 Pro_Caspase3->Caspase3 Activation PARP PARP Cleavage Caspase3->PARP DNA_Fragmentation DNA Fragmentation Caspase3->DNA_Fragmentation Apoptosis Apoptosis DNA_Fragmentation->Apoptosis Bid->Mitochondrion

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Apoptosis Assays cluster_analysis Data Analysis & Interpretation Cell_Culture 1. Cell Culture (e.g., A549 cells) Treatment 2. Treatment with This compound Cell_Culture->Treatment Annexin_V 3a. Annexin V/PI Staining (Flow Cytometry) Treatment->Annexin_V Caspase 3b. Caspase Activity Assay (Colorimetric/Fluorometric) Treatment->Caspase Western_Blot 3c. Western Blot (Protein Expression) Treatment->Western_Blot Quantification 4. Quantification of Apoptotic Cells Annexin_V->Quantification Mechanism 5. Elucidation of Apoptotic Mechanism Caspase->Mechanism Western_Blot->Mechanism

Caption: General experimental workflow for apoptosis induction assay.

References

Application Notes and Protocols for Cell Cycle Analysis of Dregeoside Da1 Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside Da1 is a naturally occurring compound with potential therapeutic applications. Understanding its mechanism of action is crucial for its development as a pharmacological agent. One of the key indicators of a compound's anti-proliferative potential is its effect on the cell cycle. These application notes provide a detailed protocol for analyzing the effects of this compound on the cell cycle of cultured cells using propidium (B1200493) iodide (PI) staining and flow cytometry. While direct experimental data on this compound is not yet available, the protocols and potential outcomes described herein are based on the known effects of structurally related compounds, such as cardiac glycosides and steroidal saponins (B1172615), which are known to induce cell cycle arrest.

Hypothetical Data Presentation

Based on the effects of similar compounds, this compound is hypothesized to induce cell cycle arrest in a dose-dependent manner. The following table summarizes the potential quantitative data from a cell cycle analysis experiment on a cancer cell line treated with this compound for 24 hours.

Table 1: Hypothetical Cell Cycle Distribution of Cancer Cells Treated with this compound

Treatment Concentration% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (0 µM)65.2 ± 3.120.5 ± 1.814.3 ± 1.5
This compound (1 µM)60.1 ± 2.818.2 ± 1.621.7 ± 2.0
This compound (5 µM)45.7 ± 2.512.3 ± 1.142.0 ± 2.3
This compound (10 µM)30.4 ± 2.28.9 ± 0.960.7 ± 2.8

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

    • Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Compound Preparation:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

    • Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Ensure the final DMSO concentration in all treatments, including the control, is less than 0.1%.

  • Treatment:

    • Once the cells reach the desired confluency, replace the old medium with fresh medium containing the different concentrations of this compound.

    • Include a vehicle control (DMSO-treated) group.

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol outlines the steps for staining cells with propidium iodide to analyze DNA content and determine the cell cycle distribution.[1][2][3][4][5]

  • Cell Harvesting:

    • After the treatment period, aspirate the medium and wash the cells once with phosphate-buffered saline (PBS).

    • Harvest the cells by trypsinization.

    • Collect the cells in a 15 mL centrifuge tube and centrifuge at 300 x g for 5 minutes.[4]

    • Discard the supernatant and wash the cell pellet with cold PBS.

  • Cell Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol (B145695) dropwise to fix the cells.[2][3][4] This step is crucial to permeabilize the cells and should be done carefully to avoid clumping.[4]

    • Incubate the cells for at least 30 minutes on ice or at -20°C for longer storage.[2][3]

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet the cells.[4]

    • Carefully decant the ethanol and wash the cell pellet twice with PBS.[3]

    • Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL propidium iodide and 100 µg/mL RNase A in PBS).[2] The inclusion of RNase A is important as PI can also bind to double-stranded RNA.[1][4]

    • Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[5]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect data from at least 10,000 single-cell events.[2]

    • Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate the cell population of interest and exclude debris.

    • Use a dot plot of PI-Area versus PI-Width to gate out doublets and clumps.[2]

    • Generate a histogram of the PI fluorescence intensity (DNA content) on a linear scale.[6]

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6]

Visualizations

Experimental_Workflow cluster_prep Cell Preparation and Treatment cluster_analysis Cell Cycle Analysis cluster_data Data Interpretation cell_culture Cell Seeding and Culture treatment Treatment with this compound cell_culture->treatment harvesting Cell Harvesting treatment->harvesting fixation Fixation in 70% Ethanol harvesting->fixation staining Propidium Iodide Staining fixation->staining flow_cytometry Flow Cytometry Analysis staining->flow_cytometry data_analysis Quantification of Cell Cycle Phases flow_cytometry->data_analysis

Caption: Experimental workflow for cell cycle analysis of this compound treated cells.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Da1 This compound NaK_ATPase Na+/K+ ATPase Da1->NaK_ATPase Inhibition PI3K PI3K NaK_ATPase->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cdc2 Cdc2 mTOR->Cdc2 Downregulation CyclinB1 Cyclin B1 mTOR->CyclinB1 Downregulation G2M_Arrest G2/M Phase Arrest

Caption: Hypothetical signaling pathway for this compound-induced G2/M cell cycle arrest.

Potential Mechanism of Action and Discussion

While the precise mechanism of this compound remains to be elucidated, based on the activity of related cardiac glycosides and steroidal saponins, it is plausible that it induces cell cycle arrest through the following pathways:

  • Inhibition of Na+/K+ ATPase: Cardiac glycosides are known to inhibit the Na+/K+ ATPase pump, leading to alterations in intracellular ion concentrations.[1] This can trigger various downstream signaling cascades that affect cell proliferation.

  • Modulation of PI3K/Akt/mTOR Pathway: Several studies have shown that cardiac glycosides and steroidal saponins can suppress the PI3K/Akt/mTOR signaling pathway.[4][6] This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition can lead to cell cycle arrest.

  • Downregulation of G2/M Phase Regulators: The G2/M transition is controlled by the cyclin B1/Cdc2 complex.[1] Compounds that induce G2/M arrest often do so by downregulating the expression of cyclin B1 and inhibiting the activity of Cdc2.[1][5]

The hypothetical data presented in Table 1, showing an accumulation of cells in the G2/M phase with increasing concentrations of this compound, is consistent with the mechanism of action of many known cardiac glycosides and steroidal saponins.[1][5][7] Further experiments, such as Western blotting for key cell cycle regulatory proteins (e.g., cyclin B1, Cdc2, p21) and analysis of the PI3K/Akt pathway, would be necessary to confirm this proposed mechanism for this compound.

Conclusion

These application notes provide a comprehensive framework for investigating the effects of this compound on the cell cycle. The detailed protocols for cell treatment and flow cytometric analysis, along with the hypothetical data and signaling pathways, offer a solid foundation for researchers to design and execute experiments to elucidate the anti-proliferative mechanism of this novel compound. The provided information is intended to guide future research and contribute to the development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for the Study of Dregeoside Da1 in Human Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dregeoside Da1 belongs to the class of pregnane (B1235032) glycosides, a group of naturally occurring steroid compounds that have demonstrated a range of biological activities, including cytotoxic and anti-proliferative effects against various cancer cell lines.[1][3][4] Research on analogous pregnane glycosides suggests that their anti-cancer mechanisms may involve the induction of apoptosis (programmed cell death) and interference with cell cycle progression.[2][4] Given its structural class, this compound presents a promising candidate for investigation as a novel therapeutic agent in oncology.

These application notes provide a framework for the initial in vitro evaluation of this compound, from determining its cytotoxic potential to elucidating its mechanism of action in human cancer cell lines.

Data Presentation: Cytotoxicity of Representative Pregnane Glycosides

The following table summarizes the cytotoxic activities (IC50 values) of various pregnane glycosides against different human cancer cell lines, as reported in the literature. This data provides a comparative overview of the potential potency of this class of compounds and can serve as a reference for designing dose-response studies with this compound.

Compound/ExtractCell LineCell TypeIC50 (µM)Reference
Fuscastatin (semi-synthetic pregnane glycoside)HL-60Human myeloid leukemia10 ± 1.5[2]
FuscastatinSK-MEL-1Human melanoma26.2 ± 0.7[2]
Pregnane Glycoside (Compound 1)HL-60Human myeloid leukemia49[2]
Pregnane Glycoside (Compound 2)HL-60Human myeloid leukemia63[2]
Cissasteroid G (Compound 7)HL-60Human promyelocytic leukemia2.19[5]
Cissasteroid G (Compound 7)A549Human lung carcinoma14.38[5]
Cissasteroid G (Compound 7)SMMC-7721Human hepatocellular carcinoma2.00[5]
Cissasteroid G (Compound 7)MCF-7Human breast adenocarcinoma7.58[5]
Cissasteroid G (Compound 7)SW480Human colon adenocarcinoma7.44[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cell lines and calculating the IC50 value.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multi-channel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final concentration of DMSO should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying the induction of apoptosis by this compound.

Materials:

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.

  • Harvest the cells by trypsinization, collect both adherent and floating cells, and wash them with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is to investigate the effect of this compound on the expression of key proteins involved in the apoptotic pathway.

Materials:

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound as described for the apoptosis assay.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is commonly used as a loading control.

Visualization of Potential Mechanisms and Workflows

Signaling Pathway

The following diagram illustrates a potential apoptotic signaling pathway that may be activated by pregnane glycosides like this compound, leading to cancer cell death.

G cluster_0 cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Promotes permeabilization CytC Cytochrome c Mito->CytC Release Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome aCasp9 Cleaved Caspase-9 Apoptosome->aCasp9 Activation Casp9 Pro-Caspase-9 Casp9->Apoptosome aCasp3 Cleaved Caspase-3 aCasp9->aCasp3 Activates Casp3 Pro-Caspase-3 cPARP Cleaved PARP aCasp3->cPARP Cleaves PARP PARP Apoptosis Apoptosis cPARP->Apoptosis

Caption: Potential intrinsic apoptotic pathway induced by this compound.

Experimental Workflow

The diagram below outlines a logical workflow for the investigation of this compound in a human cancer cell line study.

G start Start: Hypothesis This compound has anti-cancer activity cell_culture Cell Line Selection & Culture (e.g., MCF-7, A549, HCT116) start->cell_culture cytotoxicity Cytotoxicity Screening (MTT Assay) Determine IC50 values cell_culture->cytotoxicity dose_selection Dose Selection for Mechanism Studies (e.g., IC50, 2x IC50) cytotoxicity->dose_selection apoptosis_assay Apoptosis Analysis (Annexin V/PI Staining by Flow Cytometry) dose_selection->apoptosis_assay protein_analysis Mechanism of Action (Western Blot for Apoptotic Proteins) dose_selection->protein_analysis data_analysis Data Analysis & Interpretation apoptosis_assay->data_analysis protein_analysis->data_analysis conclusion Conclusion & Future Directions data_analysis->conclusion

Caption: Experimental workflow for this compound cancer cell line study.

References

Application of Dregeoside Da1 in Drug Discovery Research: An Overview of Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are constantly seeking novel natural compounds with therapeutic potential. While specific research on Dregeoside Da1 is not currently available in the public domain, the study of related compounds from its source, Dregea volubilis, provides valuable insights into its potential applications in drug discovery.

Dregea volubilis is a climbing plant that has been a source of various steroidal glycosides, a class of compounds known for their diverse biological activities. While detailed experimental data and protocols for this compound are absent from scientific literature, the investigation of other compounds from this plant and the broader class of glycosides can serve as a foundational guide for future research into this compound. This document outlines the general therapeutic potential and common experimental protocols used for analogous compounds, which could be adapted for the study of this compound.

Potential Therapeutic Areas

Based on the activities of other glycosides isolated from Dregea volubilis and similar natural products, this compound could be investigated for the following therapeutic applications:

  • Anti-cancer Activity: Many steroidal glycosides have demonstrated cytotoxic effects against various cancer cell lines. The proposed research into this compound would likely begin with assessing its potential to induce apoptosis (programmed cell death) in cancer cells.

  • Anti-inflammatory Effects: Extracts from Dregea volubilis have shown anti-inflammatory properties.[1] Future studies could explore if this compound contributes to this activity by modulating inflammatory pathways.

  • Antidiabetic Properties: Some pregnane (B1235032) glycosides from Dregea volubilis have been found to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[2] This suggests a potential role for this compound in the management of diabetes.

Hypothetical Experimental Protocols

Should research on this compound commence, the following are standard experimental protocols that would likely be employed to characterize its biological activity.

Table 1: Representative Experimental Protocols for Investigating the Biological Activity of a Novel Glycoside
Experiment Objective Brief Methodology Typical Readouts
Cell Viability Assay (MTT/XTT) To determine the cytotoxic effect on cancer and normal cell lines.Cells are treated with varying concentrations of the compound for 24-72 hours. A reagent (MTT or XTT) is added, which is converted by viable cells into a colored product, measured by a spectrophotometer.IC50 value (concentration at which 50% of cell growth is inhibited).
Apoptosis Assay (Annexin V/PI Staining) To quantify the induction of apoptosis and distinguish it from necrosis.Treated cells are stained with Annexin V (detects early apoptotic cells) and Propidium Iodide (PI, detects late apoptotic/necrotic cells) and analyzed by flow cytometry.Percentage of apoptotic and necrotic cells.
Western Blot Analysis To investigate the effect on specific protein expression in signaling pathways.Proteins are extracted from treated cells, separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to target proteins (e.g., caspases, Bcl-2 family proteins).Changes in the expression levels of key signaling proteins.
Enzyme Inhibition Assay (e.g., α-glucosidase) To assess the inhibitory effect on specific enzymes.The enzyme, substrate, and various concentrations of the inhibitor are incubated together. The formation of the product is measured over time, typically by spectrophotometry.IC50 value for enzyme inhibition.

Postulated Signaling Pathways and Experimental Workflows

The following diagrams illustrate hypothetical signaling pathways that this compound might modulate, based on the known activities of other steroidal glycosides, and a general workflow for its initial investigation.

Hypothetical Apoptosis Induction Pathway cluster_legend Legend Dregeoside_Da1 This compound Extrinsic_Pathway Extrinsic Pathway Dregeoside_Da1->Extrinsic_Pathway ? Intrinsic_Pathway Intrinsic Pathway Dregeoside_Da1->Intrinsic_Pathway ? Cell_Membrane Cell Membrane Caspase8 Caspase-8 Extrinsic_Pathway->Caspase8 Mitochondrion Mitochondrion Intrinsic_Pathway->Mitochondrion Caspase3 Caspase-3 Caspase8->Caspase3 Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Compound Compound Pathway Pathway Effector Effector Protein Outcome Outcome Cellular_Component Cellular Component

Caption: Hypothetical signaling pathway for apoptosis induction by this compound.

General Workflow for Investigating this compound Start Isolation & Purification of This compound In_Vitro_Screening In Vitro Screening (e.g., Cell Viability Assays) Start->In_Vitro_Screening Hit_Identification Hit Identification (Active in primary screen) In_Vitro_Screening->Hit_Identification Hit_Identification->In_Vitro_Screening No Mechanism_of_Action Mechanism of Action Studies (e.g., Apoptosis, Enzyme Inhibition) Hit_Identification->Mechanism_of_Action Yes In_Vivo_Studies In Vivo Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: A general experimental workflow for the initial stages of drug discovery research on this compound.

Conclusion

While direct experimental data on this compound is currently lacking, the broader family of glycosides from Dregea volubilis presents a compelling case for its investigation. The protocols and potential pathways outlined here provide a roadmap for researchers to begin exploring the therapeutic potential of this compound. Further research is essential to isolate, characterize, and evaluate this compound to determine its specific biological activities and potential as a future therapeutic agent.

References

Application Notes and Protocols for Assessing the Efficacy of Dregeoside Da1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dregeoside Da1 is a novel natural compound with putative anti-cancer properties. These application notes provide a comprehensive framework of experimental designs and detailed protocols to systematically evaluate the therapeutic efficacy of this compound, from initial in vitro screening to in vivo validation in preclinical models. The following protocols are designed to be adaptable to various cancer cell types and research settings.

Part 1: In Vitro Efficacy Assessment

A series of in vitro assays are essential for the initial characterization of this compound's anti-cancer activity. These experiments will determine its cytotoxicity, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression.[1][2][3][4]

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5] This initial screen determines the concentration-dependent cytotoxic effect of this compound on cancer cells and allows for the calculation of the half-maximal inhibitory concentration (IC50).[6][7]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (e.g., DMSO) at the same concentration used for the highest drug dose.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5][8]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log concentration of this compound to determine the IC50 value.

Data Presentation: Cell Viability

This compound Conc. (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Vehicle)1.25 ± 0.08100
11.18 ± 0.0794.4
51.02 ± 0.0681.6
100.85 ± 0.0568.0
250.61 ± 0.0448.8
500.39 ± 0.0331.2
1000.22 ± 0.0217.6
Apoptosis Quantification (Annexin V/PI Staining)

To determine if the observed cytotoxicity is due to apoptosis, cells are stained with Annexin V and Propidium Iodide (PI) and analyzed by flow cytometry. Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).[9][10]

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[11]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[11]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry. Healthy cells will be Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[12]

Data Presentation: Apoptosis Analysis

TreatmentViable Cells (%) (Q3)Early Apoptotic (%) (Q4)Late Apoptotic (%) (Q2)Necrotic (%) (Q1)
Control95.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
This compound (IC50/2)75.6 ± 3.515.8 ± 1.24.1 ± 0.64.5 ± 0.7
This compound (IC50)40.1 ± 4.238.9 ± 2.815.3 ± 1.95.7 ± 0.9
This compound (2x IC50)15.3 ± 2.945.2 ± 3.130.1 ± 2.59.4 ± 1.3
Cell Cycle Analysis (Propidium Iodide Staining)

This assay investigates whether this compound affects cell cycle progression. Propidium iodide (PI) stoichiometrically binds to DNA, allowing for the quantification of DNA content and the determination of cell distribution in different phases of the cell cycle (G0/G1, S, G2/M).[13]

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at relevant concentrations for 24 hours.

  • Cell Harvesting: Collect cells, wash with PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet and fix the cells by adding cold 70% ethanol (B145695) dropwise while gently vortexing.[14][15] Incubate on ice for at least 30 minutes or store at -20°C.[13][14]

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with PBS.[14]

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of RNA).[13][14]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[14]

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be used to gate cell populations into G0/G1, S, and G2/M phases.

Data Presentation: Cell Cycle Distribution

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control60.5 ± 2.525.3 ± 1.814.2 ± 1.5
This compound (IC50/2)55.1 ± 3.120.7 ± 2.024.2 ± 2.2
This compound (IC50)30.4 ± 3.815.5 ± 1.954.1 ± 3.5
This compound (2x IC50)20.8 ± 2.910.1 ± 1.569.1 ± 4.1
Mechanism of Action (Western Blotting)

Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation to elucidate the molecular mechanism of this compound.[16] Based on the results from the apoptosis and cell cycle assays, key proteins to investigate would include those in the intrinsic apoptosis pathway (Bcl-2, Bax, Caspase-3, PARP) and the G2/M checkpoint (p21, Cyclin B1, Cdc2).[17][18][19]

Experimental Protocol: Western Blotting

  • Protein Extraction: Treat cells with this compound as described previously. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, p21, Cyclin B1, Cdc2, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

Data Presentation: Protein Expression Levels (Relative Densitometry)

Target ProteinControlThis compound (IC50)
Bcl-21.00 ± 0.050.35 ± 0.04
Bax1.00 ± 0.062.50 ± 0.15
Cleaved Caspase-31.00 ± 0.044.80 ± 0.21
Cleaved PARP1.00 ± 0.075.10 ± 0.25
p211.00 ± 0.053.20 ± 0.18
Cyclin B11.00 ± 0.060.40 ± 0.03
Cdc21.00 ± 0.050.45 ± 0.04

Part 2: In Vivo Efficacy Assessment

To validate the in vitro findings, the anti-tumor efficacy of this compound should be evaluated in an in vivo animal model, such as a tumor xenograft model.[2][3]

Subcutaneous Tumor Xenograft Model

This model involves implanting human cancer cells subcutaneously into immunodeficient mice to form a palpable tumor, which is then treated with the test compound.[20][21][22]

Experimental Protocol: Xenograft Model

  • Animal Model: Use 6-8 week old immunodeficient mice (e.g., BALB/c nude or NSG mice). Allow them to acclimatize for at least one week.[21]

  • Cell Preparation and Implantation: Harvest cancer cells that are in the exponential growth phase. Resuspend the cells in sterile PBS or medium, optionally mixed with Matrigel to improve tumor engraftment.[20] Subcutaneously inject 1-5 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.[21]

  • Tumor Growth and Randomization: Monitor the mice for tumor formation. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose, Positive Control).[21]

  • Drug Administration: Administer this compound via a clinically relevant route (e.g., intraperitoneal, oral gavage) according to a predetermined schedule (e.g., daily for 21 days). The vehicle used to dissolve the compound should be administered to the control group.

  • Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and mouse body weight 2-3 times per week.[21][23] Monitor the animals for any signs of toxicity.

  • Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting).

Data Presentation: In Vivo Efficacy

Treatment GroupDay 0 Tumor Vol. (mm³)Final Tumor Vol. (mm³)Tumor Growth Inhibition (%)Final Body Weight (g)
Vehicle Control120.5 ± 15.21550.8 ± 180.4022.5 ± 1.1
This compound (10 mg/kg)122.1 ± 14.8850.3 ± 110.245.222.1 ± 1.3
This compound (25 mg/kg)121.7 ± 16.1425.6 ± 95.772.621.5 ± 1.0
Positive Control123.0 ± 15.5310.1 ± 80.580.019.8 ± 1.5

Part 3: Visualizations and Pathways

Experimental Workflow

G cluster_invivo In Vivo Assessment MTT Cell Viability Assay (MTT) Determine IC50 Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis Use IC50 conc. CellCycle Cell Cycle Analysis (PI) MTT->CellCycle Use IC50 conc. Xenograft Tumor Xenograft Model Assess anti-tumor efficacy MTT->Xenograft Guide dose selection WB Mechanism of Action (Western Blot) Apoptosis->WB Confirm apoptosis pathway CellCycle->WB Confirm cell cycle proteins Toxicity Monitor Toxicity (Body Weight, Clinical Signs) Xenograft->Toxicity ExVivo Ex Vivo Analysis (Tumor Histology, WB) Xenograft->ExVivo

Caption: Overall experimental workflow for assessing this compound efficacy.

Hypothesized Apoptosis Signaling Pathway

G cluster_mito Mitochondrial (Intrinsic) Pathway Da1 This compound Bcl2 Bcl-2 (Anti-apoptotic) Da1->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Da1->Bax Upregulates Bcl2->Bax Mito Mitochondrion Bax->Mito Forms pore CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis cPARP Cleaved PARP PARP->cPARP

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Hypothesized G2/M Cell Cycle Arrest Pathway

G cluster_complex Mitotic Promoting Factor Da1 This compound p21 p21 Da1->p21 Upregulates G2 G2 Phase ActiveComplex Active Cdc2/Cyclin B1 Complex p21->ActiveComplex Inhibits Arrest G2/M Arrest p21->Arrest Cdc2 Cdc2 (Cdk1) Cdc2->ActiveComplex CyclinB Cyclin B1 CyclinB->ActiveComplex M M Phase (Mitosis) ActiveComplex->M Promotes entry

Caption: Hypothesized G2/M cell cycle arrest pathway induced by this compound.

References

Troubleshooting & Optimization

improving Dregeoside Da1 solubility for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the solubility of Dregeoside Da1 for cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1] Other potential solvents include ethanol, methanol, pyridine, dimethylformamide (DMF), and dimethylacetamide (DMA).[2] It is crucial to use a high-purity, sterile grade of the chosen solvent.

Q2: I have dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What can I do?

A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds. Here are several strategies to prevent it:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 1%, as higher concentrations can be cytotoxic.

  • Use a Co-solvent: In some instances, a combination of solvents can improve solubility.

  • Gentle Warming: Pre-warming your cell culture medium to 37°C before adding the this compound stock solution can aid in its dispersion.

  • Rapid Mixing: Add the stock solution dropwise to the pre-warmed medium while vortexing or stirring to facilitate rapid dispersal and prevent the formation of localized high concentrations that lead to precipitation.

Q3: What is a suitable starting concentration for a this compound stock solution?

A3: Based on protocols for other steroid glycosides, a starting stock solution concentration of up to 100 mM in DMSO can be prepared.[1] However, it is advisable to start with a more conservative concentration, such as 10 mM, which is also commercially available.[2]

Q4: How should I store my this compound stock solution?

A4: Store the stock solution in small aliquots in tightly sealed vials at -20°C to minimize freeze-thaw cycles.[2] Before use, allow an aliquot to equilibrate to room temperature for at least one hour prior to opening the vial.[2]

Q5: Should I use a vehicle control in my experiments?

A5: Yes, it is essential to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound to account for any potential effects of the solvent on the cells.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound powder will not dissolve in the initial solvent. Insufficient solvent volume or inadequate mixing.Increase the solvent volume incrementally. Use a vortex mixer for vigorous agitation. Gentle warming in a 37°C water bath for 5-10 minutes may also help.
The solution is cloudy or contains visible particles after dilution in cell culture medium. The compound has precipitated out of solution ("crashed out").Decrease the final concentration of this compound. Ensure the final DMSO concentration is well below 1%. Pre-warm the medium and use rapid mixing during dilution. Consider using solubilizing agents like cyclodextrins.
Inconsistent results between experiments. Variability in the preparation of the this compound solution.Standardize the protocol for preparing and diluting the stock solution. Ensure the stock solution is fully dissolved and homogenous before each use. Prepare fresh dilutions for each experiment.
Observed cytotoxicity in control wells. The concentration of the solvent (e.g., DMSO) is too high.Perform a dose-response experiment to determine the maximum tolerable concentration of the solvent for your specific cell line. Ensure the final solvent concentration is below this cytotoxic threshold.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 815.0 g/mol .

  • Solvent Addition: Add the calculated volume of high-purity, sterile DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.

  • Visual Inspection: Visually confirm that the solution is clear and free of any visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store at -20°C.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
  • Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C.

  • Dilution: While gently vortexing the pre-warmed medium, add the required volume of the this compound stock solution dropwise.

  • Mixing: Continue to mix the solution for an additional 30 seconds to ensure homogeneity.

  • Final Inspection: Visually inspect the final solution for any signs of precipitation or turbidity before adding it to your cell culture plates.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of pre-warmed medium.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex & Gentle Warming (37°C) add_dmso->dissolve inspect_stock Visually Inspect for Clarity dissolve->inspect_stock aliquot Aliquot and Store at -20°C inspect_stock->aliquot add_stock Add Stock Solution Dropwise aliquot->add_stock warm_medium Pre-warm Cell Culture Medium (37°C) warm_medium->add_stock vortex Vortex Gently add_stock->vortex inspect_final Visually Inspect for Precipitation vortex->inspect_final add_to_cells Add to Cell Culture inspect_final->add_to_cells

Caption: Experimental workflow for the preparation and dilution of this compound.

troubleshooting_logic cluster_solutions Troubleshooting Steps start Precipitation in Cell Culture Medium? check_dmso Is final DMSO concentration < 1%? start->check_dmso Yes reduce_conc Lower the final this compound concentration check_dmso->reduce_conc Yes success Solution is Clear check_dmso->success No, adjust and re-try rapid_mix Use rapid mixing into pre-warmed medium reduce_conc->rapid_mix Still Precipitates reduce_conc->success Resolved co_solvent Consider a co-solvent system rapid_mix->co_solvent Still Precipitates rapid_mix->success Resolved co_solvent->success Resolved

Caption: Troubleshooting logic for addressing this compound precipitation.

References

Dregeoside Da1 stability issues in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Dregeoside Da1 in experimental settings. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address potential stability challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a steroidal glycoside, a class of natural products investigated for various pharmacological activities. Like other glycosides, its chemical structure, which includes a steroid aglycone linked to sugar moieties, can be susceptible to degradation under common experimental conditions. Ensuring the stability of this compound is critical for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity and the formation of confounding byproducts.

Q2: What are the primary factors that can affect the stability of this compound?

The stability of this compound can be influenced by several factors, including:

  • pH: Acidic conditions are known to catalyze the hydrolysis of glycosidic bonds, leading to the cleavage of sugar residues from the steroidal backbone.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to UV or high-intensity visible light may induce photolytic degradation.

  • Oxidizing agents: The presence of oxidizing agents can lead to the modification of the steroidal core or the sugar moieties.

  • Solvent: The choice of solvent for stock solutions and experimental assays can impact stability. While DMSO, methanol (B129727), and ethanol (B145695) are common solvents, their interaction with this compound over time should be considered.[1]

Q3: How should I prepare and store this compound stock solutions to maximize stability?

For optimal stability, it is recommended to prepare stock solutions of this compound in high-purity anhydrous DMSO. Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or lower, protected from light. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. It is advisable to prepare fresh working dilutions from the stock solution for each experiment.

Q4: Are there known degradation products of this compound?

While specific degradation products of this compound are not extensively documented in publicly available literature, the primary degradation pathway for steroidal glycosides is hydrolysis. This process would likely lead to the formation of one or more prosapogenins (this compound with fewer sugar units) and ultimately the aglycone (the steroidal core without any sugar moieties). Other potential degradation products could arise from oxidation or other chemical transformations of the steroidal structure.

Troubleshooting Guide: this compound Stability Issues

This guide addresses common problems encountered during experiments with this compound that may be related to its stability.

Problem Possible Cause Recommended Solution
Loss of biological activity over time in cell culture experiments. Degradation of this compound in the cell culture medium due to pH or enzymatic activity.1. Prepare fresh this compound dilutions from a frozen stock for each experiment. 2. Minimize the incubation time of this compound with cells where possible. 3. Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium. Analyze samples at different time points using a validated analytical method (e.g., HPLC).
Inconsistent results between experimental replicates. Inconsistent handling and storage of this compound solutions. Degradation during the experimental workflow.1. Ensure all experimental replicates use this compound from the same stock solution, prepared and stored under identical conditions. 2. Standardize the entire experimental protocol, including incubation times and exposure to light and heat. 3. Aliquot stock solutions to prevent multiple freeze-thaw cycles.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Degradation of this compound into one or more degradation products.1. Compare the chromatogram of the suspect sample with that of a freshly prepared, un-degraded standard of this compound. 2. To confirm if the new peaks are degradation products, perform a forced degradation study (see Experimental Protocols section) and analyze the stressed samples. 3. Use LC-MS to obtain mass information on the unknown peaks to help identify potential degradation products.[2]
Reduced concentration of this compound in stock solutions over time. Chemical instability of this compound in the chosen solvent at the storage temperature.1. Verify the suitability of the solvent. DMSO is generally a good choice for initial stock solutions.[1] 2. Ensure proper storage conditions (-20°C or -80°C, protected from light). 3. Re-qualify the concentration of older stock solutions against a freshly prepared standard before use in critical experiments.

Data Presentation: Summary of Forced Degradation Studies (Hypothetical Data)

The following table summarizes the hypothetical results of a forced degradation study on this compound. These results are representative of what might be expected for a steroidal glycoside and are intended to guide researchers in designing their own stability studies.

Stress Condition Description % Degradation of this compound Major Degradation Products Observed
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours45%Prosapogenins, Aglycone
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours15%Unidentified polar products
Oxidation 1% H₂O₂ at room temperature for 24 hours10%Oxidized steroidal derivatives
Thermal Degradation 80°C for 48 hours (solid state)5%Minor unidentified products
Photostability Exposed to ICH Q1B light conditions8%Minor unidentified products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability profile of this compound.[3][4]

Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV/PDA or MS detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.2 M NaOH.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.2 M HCl.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a small amount of solid this compound in an oven at 80°C for 48 hours. Dissolve the stressed solid in methanol to the original stock concentration.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

  • Control Sample: Keep a stock solution of this compound in methanol at -20°C, protected from light.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.[5][6]

Instrumentation:

  • HPLC with a gradient pump, autosampler, and photodiode array (PDA) detector or mass spectrometer (MS).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 30% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: PDA at 210 nm or MS with electrospray ionization.

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the this compound peak from all peaks generated during the forced degradation study.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Interpretation stock This compound Stock (1 mg/mL in MeOH) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (1% H2O2, RT) stock->oxidation thermal Thermal (80°C, solid) stock->thermal photo Photolytic (ICH Q1B) stock->photo hplc Stability-Indicating HPLC-PDA/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Quantify Degradation & Identify Products hplc->data

Caption: Workflow for Forced Degradation Study of this compound.

degradation_pathway Da1 This compound (Steroidal Glycoside) Prosapogenin Prosapogenin (Partial Sugar Loss) Da1->Prosapogenin Acid/Enzyme Oxidized Oxidized Products Da1->Oxidized Oxidizing Agent Aglycone Aglycone (Complete Sugar Loss) Prosapogenin->Aglycone Acid/Enzyme troubleshooting_logic start Inconsistent Experimental Results? check_storage Check Stock Solution Storage & Handling (-20°C, light-protected, single-use aliquots) start->check_storage check_prep Verify Fresh Preparation of Working Solutions check_storage->check_prep check_stability Assess Stability in Experimental Medium check_prep->check_stability run_hplc Run HPLC Analysis on Time-Course Samples check_stability->run_hplc degradation Degradation Confirmed run_hplc->degradation optimize Optimize Protocol: - Minimize incubation time - Prepare fresh daily degradation->optimize Yes no_degradation No Degradation degradation->no_degradation No other_factors Investigate Other Experimental Variables no_degradation->other_factors

References

troubleshooting inconsistent results in Dregeoside Da1 assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dregeoside Da1. The information is presented in a question-and-answer format to directly address common issues encountered during experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are my assay results inconsistent?

This compound is a steroidal saponin (B1150181). Saponins (B1172615) are known for their complex structures and potential for variability in experimental results. Inconsistencies can arise from a variety of factors including sample purity, stability, experimental conditions, and the inherent complexity of the compound itself.[1] Key factors influencing saponin stability and assay consistency include pH, temperature, and enzymatic degradation.[1]

Q2: How can I improve the reproducibility of my this compound quantification?

For reliable quantification, High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) is a suitable method, as many saponins lack a strong UV chromophore.[2][3][4] To improve reproducibility, it is crucial to carefully control experimental parameters. This includes using a validated HPLC method, ensuring consistent sample preparation, and maintaining stable instrument conditions.

Q3: What are the optimal storage conditions for this compound stock solutions?

While specific stability data for this compound is limited, general guidelines for saponins suggest that they are sensitive to temperature and pH.[1][5][6][7] It is recommended to store stock solutions at low temperatures (-20°C is often preferred over 4°C or room temperature) and protected from light.[1][7] The pH of the solution should be carefully controlled, as increased acidity can be detrimental to saponin stability.[1] For short-term storage, keeping samples in a cold room at 10°C may be adequate.[7]

Troubleshooting Guides

Inconsistent HPLC-ELSD Quantification

This guide addresses common issues encountered during the quantification of this compound using HPLC-ELSD.

Issue Possible Cause Troubleshooting Steps
Variable Peak Areas Inconsistent injection volume.Ensure the autosampler is functioning correctly and the injection loop is completely filled. Manually inspect for air bubbles in the syringe.
Sample degradation.Prepare fresh samples before each run. Avoid repeated freeze-thaw cycles. Confirm the stability of this compound in your chosen solvent and storage conditions.[1][5][6][7]
Mobile phase inconsistency.Prepare fresh mobile phase for each analysis. Ensure thorough mixing of mobile phase components, especially for gradient elution.
Shifting Retention Times Fluctuations in column temperature.Use a column oven to maintain a constant and consistent temperature.[8]
Changes in mobile phase composition or pH.Prepare mobile phase accurately and consistently. Buffer the aqueous portion of the mobile phase if necessary to maintain a stable pH.
Column aging or contamination.Use a guard column to protect the analytical column. If retention times consistently decrease, the column may be aging and require replacement.[8]
Poor Peak Shape (Tailing or Fronting) Column overload.Reduce the concentration of the injected sample.
Inappropriate mobile phase pH.Adjust the pH of the mobile phase to ensure this compound is in a single ionic state.
Sample solvent incompatible with mobile phase.Dissolve the sample in the initial mobile phase whenever possible.
Inconsistent Results in Cell-Based Assays

This guide provides troubleshooting for variability in cell-based assays, such as cytotoxicity or mechanism of action studies, involving this compound.

Issue Possible Cause Troubleshooting Steps
High Variability Between Replicates Inconsistent cell seeding density.Ensure a homogenous cell suspension before seeding. Use a calibrated pipette for cell seeding.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, or fill them with media without cells to maintain humidity.
Pipetting errors during treatment.Use calibrated pipettes and be consistent with pipetting technique.
Lower than Expected Potency (High IC50) Degradation of this compound in culture media.Prepare fresh dilutions of this compound from a stock solution for each experiment. Assess the stability of the compound in your specific cell culture medium over the time course of the experiment.
Poor solubility of this compound.Visually inspect for precipitation. Consider using a different solvent for the stock solution or adding a small percentage of a solubilizing agent (e.g., DMSO), ensuring the final concentration is not toxic to the cells.
Cell line resistance.Verify the identity and characteristics of your cell line. Consider using a different cell line that may be more sensitive.
Irreproducible Results Between Experiments Variation in cell passage number.Use cells within a consistent and narrow passage number range for all experiments.
Contamination (e.g., mycoplasma).Regularly test cell cultures for mycoplasma contamination.
Inconsistent incubation times or conditions.Standardize all incubation times and ensure the incubator is maintaining consistent temperature, CO2, and humidity levels.

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-ELSD

This protocol provides a general framework for the quantification of this compound. Method validation is essential for accurate and reproducible results.[2][3][4][9]

  • Chromatographic System:

    • HPLC system with a binary or quaternary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

      • Start with a higher percentage of B and gradually increase the percentage of A over the run time to elute the compound.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • ELSD Settings:

      • Nebulizer Temperature: 40°C.

      • Evaporator Temperature: 60°C.

      • Gas Flow Rate (Nitrogen): 1.5 L/min.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in methanol (B129727) or a suitable solvent at a concentration of 1 mg/mL.

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare unknown samples by extracting and diluting them in the initial mobile phase.

  • Method Validation Parameters:

    • Linearity: Assess over a range of concentrations.

    • Precision (Repeatability and Intermediate Precision): Analyze replicate injections of the same sample.

    • Accuracy (Recovery): Spike a blank matrix with a known amount of this compound and measure the recovery.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on a cancer cell line.

  • Cell Culture:

    • Culture the chosen cancer cell line in the recommended medium supplemented with fetal bovine serum and antibiotics.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Based on the known activities of similar saponins and steroidal glycosides, this compound may exert its effects through the modulation of key signaling pathways involved in apoptosis and inflammation, such as the NF-κB and PI3K/Akt pathways.[10][11][12][13][14][15]

Hypothesized Signaling Pathway for this compound-Induced Apoptosis

Dregeoside_Da1_Apoptosis_Pathway Dregeoside_Da1 This compound PI3K PI3K Dregeoside_Da1->PI3K Inhibits Bax Bax Dregeoside_Da1->Bax Activates Cell_Membrane Cell Membrane Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Activates IkB IκBα IKK->IkB Inhibits (Phosphorylation) NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Anti_Apoptotic Anti-Apoptotic Genes (e.g., Bcl-2) Nucleus->Anti_Apoptotic Transcription Mitochondria Mitochondria Anti_Apoptotic->Mitochondria Inhibits Apoptosis Bax->Mitochondria Promotes Cytochrome c release Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothesized this compound-induced apoptosis pathway.

Experimental Workflow for Investigating Signaling Pathways

Signaling_Pathway_Workflow start Start: Treat cells with This compound protein_extraction Protein Extraction start->protein_extraction rna_extraction RNA Extraction start->rna_extraction western_blot Western Blot Analysis protein_extraction->western_blot target_proteins Target Proteins: p-Akt, Akt, IκBα, Cleaved Caspase-3, Bcl-2, Bax western_blot->target_proteins data_analysis Data Analysis and Pathway Interpretation western_blot->data_analysis qpcr qRT-PCR rna_extraction->qpcr target_genes Target Genes: Bcl-2, Bax qpcr->target_genes qpcr->data_analysis

Caption: Workflow for signaling pathway investigation.

Troubleshooting Logic for Inconsistent Assay Results

Troubleshooting_Logic start Inconsistent Results check_reagents Check Reagent Stability and Purity of this compound start->check_reagents reagent_ok Reagents OK check_reagents->reagent_ok Yes reagent_bad Reagents Expired/Degraded check_reagents->reagent_bad No check_protocol Review Experimental Protocol for Consistency reagent_ok->check_protocol replace_reagents Replace Reagents and Use Freshly Prepared Solutions reagent_bad->replace_reagents replace_reagents->start protocol_ok Protocol Consistent check_protocol->protocol_ok Yes protocol_bad Protocol Deviations check_protocol->protocol_bad No check_instrument Verify Instrument Performance and Calibration protocol_ok->check_instrument standardize_protocol Standardize Protocol Steps (e.g., incubation times, volumes) protocol_bad->standardize_protocol standardize_protocol->start instrument_ok Instrument OK check_instrument->instrument_ok Yes instrument_bad Instrument Malfunction check_instrument->instrument_bad No end Consistent Results instrument_ok->end calibrate_instrument Calibrate or Service Instrument instrument_bad->calibrate_instrument calibrate_instrument->start

Caption: Logical flow for troubleshooting inconsistent results.

References

Technical Support Center: Optimizing Dregeoside Da1 Concentration for Cytotoxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Dregeoside Da1 for in vitro cytotoxicity experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

This compound is a steroidal saponin.[1] While specific data on this compound is limited, steroidal saponins (B1172615) as a class have been shown to exhibit cytotoxic activity in cancer cells.[2][3][4] The proposed mechanism of action for many steroidal saponins involves the induction of apoptosis (programmed cell death).[3][5] This can occur through the intrinsic pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases (e.g., caspase-3 and caspase-9).[3][5]

Q2: I am starting my experiments with this compound. What is a reasonable concentration range to begin with?

For a novel compound like this compound, it is recommended to start with a broad dose-response curve to determine its cytotoxic effects on your specific cell line.[6] A common starting point is to test a wide range of concentrations, for example, from nanomolar (nM) to micromolar (µM).[6] Based on studies of other steroidal saponins, a range from 0.1 µM to 100 µM could be a reasonable starting point for initial screening.

Q3: How should I dissolve and store this compound?

Like many natural products, this compound may have limited solubility in aqueous solutions. It is advisable to dissolve it in a solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[7] When preparing working solutions, dilute the stock in your cell culture medium. It is critical to ensure the final concentration of the solvent in the culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[6]

Q4: How long should I expose the cells to this compound?

The optimal exposure time can vary depending on the compound's mechanism of action and the cell line's doubling time.[6] It is recommended to perform a time-course experiment, for instance, testing at 24, 48, and 72 hours, to determine the ideal duration for observing a cytotoxic effect.[6]

Troubleshooting Guides

Below are common issues encountered during cytotoxicity assays with natural products like this compound, along with potential causes and solutions.

Issue 1: High variability between replicate wells.

Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently between pipetting into wells.[6]
Uneven Compound Distribution Mix the diluted this compound solution thoroughly before adding it to the wells.[6]
Edge Effects Avoid using the outer wells of the microplate as they are more prone to evaporation. Fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells.[8]
Compound Precipitation Visually inspect wells for any precipitate. If observed, try preparing fresh dilutions or using a gentle sonication to aid dissolution.[7]

Issue 2: Low or no cytotoxic effect observed.

Potential Cause Troubleshooting Steps
Concentration Too Low Test a higher concentration range of this compound.
Short Incubation Time Increase the incubation time (e.g., from 24h to 48h or 72h) as the compound may induce a slow cell death process.[9]
Resistant Cell Line Verify the compound's activity in a different, potentially more sensitive, cell line.
Compound Degradation Prepare fresh stock solutions and dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Issue 3: High background signal in the assay.

Potential Cause Troubleshooting Steps
Compound Interference (Colorimetric Assays like MTT) Some natural products can directly reduce the assay reagent, leading to a false positive signal.[7] Run a control with this compound in media without cells to check for direct reduction.[7] If interference is observed, consider using a non-colorimetric assay like an ATP-based luminescence assay.[7]
Serum LDH Activity (LDH Assay) The serum in the culture medium may contain lactate (B86563) dehydrogenase (LDH).[10] Use a low-serum or serum-free medium during the assay if the cells can tolerate it.[9] Always include a background control (medium with serum but without cells) and subtract this value.[11]
Microbial Contamination Regularly test your cell cultures for mycoplasma and other microbial contaminants.

Experimental Protocols

Here are detailed methodologies for common cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with the same final concentration of solvent).[6]

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[6]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[6]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[12]

LDH (Lactate Dehydrogenase) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[10]

  • Plate Setup: Seed cells in a 96-well plate. Designate wells for untreated control (spontaneous LDH release), maximum release control, and medium background control.[11]

  • Compound Treatment: Add serial dilutions of this compound to the experimental wells and incubate for the desired duration.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.[9]

  • Lysis for Maximum Release: Add a lysis buffer (e.g., 1% Triton X-100) to the maximum release control wells and incubate to completely lyse the cells.[9]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation and Measurement: Incubate for up to 30 minutes at room temperature, protected from light.[9] Stop the reaction if necessary and measure the absorbance at the recommended wavelength (usually around 490 nm).[10]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) serial_dilute Prepare Serial Dilutions of this compound prep_stock->serial_dilute seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Various Concentrations seed_cells->treat_cells serial_dilute->treat_cells incubate Incubate for 24, 48, or 72 hours treat_cells->incubate add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT, LDH) incubate->add_reagent measure Measure Signal (Absorbance/Luminescence) add_reagent->measure calc_viability Calculate Cell Viability (%) measure->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for optimizing this compound concentration.

Potential Signaling Pathway

G Da1 This compound Bax Bax Da1->Bax Bcl2 Bcl-2 Da1->Bcl2 Inhibits Mito Mitochondrion CytC Cytochrome c Mito->CytC Bax->Mito Promotes release of Bcl2->Bax Inhibits Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Putative intrinsic apoptosis pathway for steroidal saponins.

Troubleshooting Decision Tree

G start Unexpected Results? high_variability High Variability? start->high_variability Yes low_cytotoxicity Low Cytotoxicity? start->low_cytotoxicity No check_seeding Check Cell Seeding Technique high_variability->check_seeding check_mixing Ensure Proper Compound Mixing high_variability->check_mixing avoid_edge Avoid Edge Effects high_variability->avoid_edge high_background High Background? low_cytotoxicity->high_background No inc_conc Increase Concentration low_cytotoxicity->inc_conc Yes inc_time Increase Incubation Time low_cytotoxicity->inc_time Yes check_compound_int Check for Compound Interference high_background->check_compound_int check_serum Check Serum for LDH Activity high_background->check_serum

Caption: Decision tree for troubleshooting cytotoxicity assays.

References

Technical Support Center: Overcoming Dregeoside Da1 Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental challenges related to Dregeoside Da1 resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound in sensitive cancer cells?

A1: this compound, a pregnane (B1235032) glycoside, is hypothesized to exert its anticancer effects primarily through the induction of apoptosis and cell cycle arrest. While the precise molecular targets are still under investigation, related pregnane glycosides have been shown to modulate signaling pathways that control cell survival and proliferation. The prevailing hypothesis is that this compound activates the intrinsic apoptotic pathway, potentially through the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation. Additionally, it may induce cell cycle arrest at the G1 phase.[1]

Q2: My cancer cell line, previously sensitive to this compound, is now showing a resistant phenotype. What are the potential mechanisms of acquired resistance?

A2: Acquired resistance to this compound can arise from various molecular alterations within the cancer cells. Based on the mechanisms of other cytotoxic agents, potential resistance mechanisms include:

  • Alterations in Apoptotic Signaling Pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulation of pro-apoptotic proteins (e.g., Bax, Bak) can increase the threshold for apoptosis induction.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration.[2]

  • Cell Cycle Checkpoint Alterations: Mutations or altered expression of cell cycle regulatory proteins (e.g., cyclins, CDKs, p53) could allow cells to bypass this compound-induced cell cycle arrest.[1]

  • Activation of Pro-Survival Signaling Pathways: Upregulation of pathways such as PI3K/Akt/mTOR or MAPK/ERK can promote cell survival and override the cytotoxic effects of this compound.

Q3: How can I develop a this compound-resistant cancer cell line for my studies?

A3: Developing a resistant cell line is a critical step in studying resistance mechanisms. A common method is through continuous or pulsed exposure to the drug. This process can take several months.[3]

  • Continuous Exposure: Culture the parental cancer cell line in the continuous presence of this compound, starting at a low concentration (e.g., IC20) and gradually increasing the dose as the cells adapt and resume proliferation.

  • Pulsed Exposure: Treat the cells with a higher concentration of this compound (e.g., IC50) for a short period (e.g., 24-48 hours), then replace it with drug-free medium to allow for recovery. Repeat this cycle.

Troubleshooting Guides

This section provides solutions to common issues encountered during experiments with this compound.

Problem Possible Cause Troubleshooting Steps
High variability in IC50 values between experiments. 1. Inconsistent cell seeding density.2. Variation in cell passage number.3. Inconsistent drug concentration due to improper dissolution or storage.1. Ensure a single-cell suspension and use a consistent seeding protocol.2. Use cells within a defined low passage number range for all experiments.3. Prepare fresh drug dilutions for each experiment from a validated stock solution.
No significant apoptosis is observed in resistant cells after this compound treatment. 1. Upregulation of anti-apoptotic proteins.2. Defective caspase activation cascade.1. Perform Western blot analysis to compare the expression levels of Bcl-2 family proteins (Bcl-2, Bcl-xL, Bax, Bak) between sensitive and resistant cells.2. Use a pan-caspase inhibitor (e.g., Z-VAD-FMK) as a negative control and assess caspase-3/7 activity using a fluorometric assay.
Resistant cells do not exhibit cell cycle arrest upon this compound treatment. 1. Alterations in cell cycle checkpoint proteins.2. Activation of bypass signaling pathways.1. Analyze the expression and phosphorylation status of key cell cycle regulators (e.g., p53, p21, CDK2, Cyclin D1) via Western blot.2. Investigate the activation status of pro-survival pathways like PI3K/Akt and MAPK/ERK using phospho-specific antibodies.
Suspected involvement of drug efflux pumps in resistance. Overexpression of ABC transporters.1. Perform a rhodamine 123 efflux assay. Increased efflux of this fluorescent substrate is indicative of P-gp activity.2. Co-treat resistant cells with this compound and a known P-gp inhibitor (e.g., verapamil) to see if sensitivity is restored.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
Cell LineParental (Sensitive) IC50 (µM)Resistant Subline IC50 (µM)Fold Resistance
HL-60 (Leukemia) 0.5 ± 0.0812.5 ± 1.225
A-431 (Epidermoid Carcinoma) 1.2 ± 0.1528.8 ± 2.524
SK-MEL-1 (Melanoma) 2.5 ± 0.345.0 ± 4.118

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Expression Profile of Key Apoptotic and Cell Cycle Proteins
ProteinParental (Sensitive) - Relative ExpressionResistant Subline - Relative Expression
Bcl-2 1.03.5
Bax 1.00.4
p53 1.00.9
p21 1.00.3
MDR1 (P-gp) 1.08.2

Relative expression normalized to a housekeeping gene (e.g., β-actin) and compared to the parental cell line.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis for Protein Expression
  • Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, p53, MDR1, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: Rhodamine 123 Efflux Assay
  • Cell Preparation: Harvest and resuspend cells in a serum-free medium at a concentration of 1 x 10⁶ cells/mL.

  • Rhodamine 123 Loading: Incubate the cells with 1 µM rhodamine 123 for 30 minutes at 37°C.

  • Washing: Wash the cells twice with ice-cold PBS to remove excess dye.

  • Efflux Measurement: Resuspend the cells in a fresh medium and incubate at 37°C. Collect aliquots at different time points (e.g., 0, 30, 60, 120 minutes).

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of rhodamine 123 in the cells using a flow cytometer. A faster decrease in fluorescence indicates higher efflux activity.

Visualizations

Dregeoside_Da1_Action cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Pro-apoptotic (Bax, Bak) Pro-apoptotic (Bax, Bak) This compound->Pro-apoptotic (Bax, Bak) Activates Anti-apoptotic (Bcl-2, Bcl-xL) Anti-apoptotic (Bcl-2, Bcl-xL) This compound->Anti-apoptotic (Bcl-2, Bcl-xL) Inhibits p53 p53 This compound->p53 Activates Mitochondrion Mitochondrion Pro-apoptotic (Bax, Bak)->Mitochondrion Promotes MOMP Anti-apoptotic (Bcl-2, Bcl-xL)->Mitochondrion Inhibits MOMP Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes p21 p21 p53->p21 Induces CDK2/Cyclin E CDK2/Cyclin E p21->CDK2/Cyclin E Inhibits G1/S Arrest G1/S Arrest CDK2/Cyclin E->G1/S Arrest Leads to

Caption: Hypothesized signaling pathway of this compound in sensitive cancer cells.

Resistance_Mechanisms cluster_resistance Resistance Mechanisms This compound This compound Intracellular Da1 Intracellular Da1 This compound->Intracellular Da1 Enters cell Apoptosis Apoptosis Intracellular Da1->Apoptosis Induces Cell Cycle Arrest Cell Cycle Arrest Intracellular Da1->Cell Cycle Arrest Induces Increased Efflux (P-gp) Increased Efflux (P-gp) Increased Efflux (P-gp)->Intracellular Da1 Reduces Upregulated Anti-apoptotic Upregulated Anti-apoptotic Upregulated Anti-apoptotic->Apoptosis Inhibits Altered Cell Cycle Checkpoints Altered Cell Cycle Checkpoints Altered Cell Cycle Checkpoints->Cell Cycle Arrest Bypasses Activated Pro-survival Pathways Activated Pro-survival Pathways Activated Pro-survival Pathways->Apoptosis Inhibits

Caption: Potential mechanisms of resistance to this compound in cancer cells.

Troubleshooting_Workflow Start Start Resistant Phenotype Observed Resistant Phenotype Observed Start->Resistant Phenotype Observed Hypothesize Mechanism Hypothesize Mechanism Resistant Phenotype Observed->Hypothesize Mechanism Efflux Efflux Hypothesize Mechanism->Efflux Efflux? Apoptotic Evasion Apoptotic Evasion Hypothesize Mechanism->Apoptotic Evasion Apoptosis? Cell Cycle Bypass Cell Cycle Bypass Hypothesize Mechanism->Cell Cycle Bypass Cell Cycle? Perform Rhodamine Assay Perform Rhodamine Assay Efflux->Perform Rhodamine Assay Western Blot (Bcl-2 family) Western Blot (Bcl-2 family) Apoptotic Evasion->Western Blot (Bcl-2 family) Western Blot (p53, p21) Western Blot (p53, p21) Cell Cycle Bypass->Western Blot (p53, p21) Analyze Results Analyze Results Perform Rhodamine Assay->Analyze Results Western Blot (Bcl-2 family)->Analyze Results Western Blot (p53, p21)->Analyze Results Mechanism Confirmed Mechanism Confirmed Analyze Results->Mechanism Confirmed Positive Revise Hypothesis Revise Hypothesis Analyze Results->Revise Hypothesis Negative Revise Hypothesis->Hypothesize Mechanism

Caption: Experimental workflow for troubleshooting this compound resistance.

References

Dregeoside Da1 degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Dregeoside Da1 and strategies to prevent it.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main structural features of concern for stability?

This compound is a steroidal glycoside. Its structure contains several functional groups that are susceptible to degradation, including:

  • Glycosidic linkages: These bonds, which connect the sugar moieties to the steroid backbone, are prone to hydrolysis under acidic or enzymatic conditions.

  • Ester groups: The presence of ester functionalities makes the molecule susceptible to hydrolysis under both acidic and basic conditions.

  • Double bonds in the steroid nucleus can be susceptible to oxidation.

Q2: What are the primary degradation pathways for this compound?

Based on its structure as a steroidal glycoside, the primary degradation pathways for this compound are expected to be:

  • Hydrolysis: Cleavage of the glycosidic bonds and/or ester groups, catalyzed by acids, bases, or enzymes. This is often the most significant degradation pathway for glycosides.[1]

  • Oxidation: Modification of the steroidal backbone, particularly at allylic positions or other electron-rich centers.

  • Photodegradation: Degradation upon exposure to light, particularly UV radiation.

Q3: What are the ideal storage conditions for this compound to minimize degradation?

To ensure the long-term stability of this compound, it is recommended to store it as a solid in a tightly sealed container at -20°C, protected from light and moisture. For solutions, it is advisable to use a buffered system at a slightly acidic to neutral pH, store at low temperatures, and use freshly prepared solutions whenever possible.

Q4: I am observing unexpected peaks in my HPLC analysis of a this compound sample. Could this be due to degradation?

Yes, the appearance of new peaks in your chromatogram, often with earlier retention times for more polar degradants, is a common indicator of degradation. Hydrolysis of the sugar chains or ester groups would result in more polar compounds. It is crucial to use a validated stability-indicating analytical method to separate and quantify these potential degradation products.[2][3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of this compound potency over time in solution. Hydrolysis: The solution pH may be too acidic or basic, or there may be enzymatic contamination.- Prepare solutions in a buffered system (pH 4-6).- Store solutions at 2-8°C or frozen.- Use freshly prepared solutions for experiments.- If working with biological matrices, consider adding esterase or glycosidase inhibitors.
Appearance of unknown peaks during analysis. Oxidative Degradation: Exposure to air (oxygen), peroxides in solvents, or metal ion contamination.- Use high-purity solvents and degas them before use.- Consider adding antioxidants (e.g., BHT, Vitamin E) to the formulation.- Store samples under an inert atmosphere (e.g., nitrogen or argon).
Sample discoloration or precipitation after light exposure. Photodegradation: The compound is sensitive to light, particularly UV wavelengths.- Store both solid samples and solutions in amber vials or protect them from light with aluminum foil.- Conduct experiments under reduced light conditions when possible.
Inconsistent results between experimental batches. Thermal Degradation: Exposure to elevated temperatures during sample preparation or storage.- Avoid heating solutions containing this compound unless necessary. If heating is required, use the lowest effective temperature for the shortest possible duration.- Ensure consistent temperature control during all experimental steps.

Quantitative Data on Glycoside Stability

Table 1: Effect of pH on the Hydrolysis Half-Life of a Saponin (B1150181) (QS-18) at 26°C [1]

pHHalf-life (days)
5.1330 ± 220
7.2Not specified, but hydrolysis is base-catalyzed
10.00.06 ± 0.01

This data illustrates that saponin hydrolysis is significantly accelerated under basic conditions.

Table 2: Effect of Temperature on the Degradation Rate Constant (k) of Verbascoside (a phenylpropanoid glycoside) [4]

Temperature (°C)Degradation Rate Constant (k) in Solution (days⁻¹)
50Not directly provided, but rate increases with temperature
60Not directly provided, but rate increases with temperature
70Not directly provided, but rate increases with temperature
80Not directly provided, but rate increases with temperature

This study demonstrated a first-order degradation kinetics where the rate constant increased with temperature, highlighting the importance of temperature control.[4] A study on saponins (B1172615) in soybean flour also found that their degradation followed the Arrhenius equation, indicating a temperature-dependent degradation rate.[5]

Experimental Protocols

Protocol for Forced Degradation Study of this compound

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[6][7][8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 2 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 30 minutes.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place a small amount of solid this compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in the solvent and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation (Solution):

    • Incubate 1 mL of the stock solution at 80°C for 48 hours.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Photodegradation:

    • Expose a solution of this compound (100 µg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9]

    • A control sample should be wrapped in aluminum foil to protect it from light.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating HPLC-UV or LC-MS method.

  • The goal is to achieve 5-20% degradation of the parent compound.[10] Adjust stress conditions (time, temperature, reagent concentration) if degradation is outside this range.

Analytical Method for Degradation Products

A reverse-phase HPLC method coupled with UV or mass spectrometry (MS) detection is typically used to separate and identify this compound and its degradation products.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile (B52724) or methanol.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., determined by UV scan), or MS detection for structural elucidation of degradation products.[2][11]

Visualizations

DregeosideDa1_Degradation_Pathways This compound This compound Hydrolyzed Aglycone + Sugars Hydrolyzed Aglycone + Sugars This compound->Hydrolyzed Aglycone + Sugars  Hydrolysis (Acid, Base, Enzymes) Oxidized Products Oxidized Products This compound->Oxidized Products  Oxidation (O₂, Peroxides) Photodegradation Products Photodegradation Products This compound->Photodegradation Products  Photolysis (UV/Vis Light)

Caption: Potential degradation pathways of this compound.

Caption: Workflow for a forced degradation study.

Prevention_Strategies This compound Stability This compound Stability Control pH (4-6) Control pH (4-6) Control pH (4-6)->this compound Stability Prevents Hydrolysis Low Temperature Low Temperature Low Temperature->this compound Stability Slows All Reactions Protect from Light Protect from Light Protect from Light->this compound Stability Prevents Photodegradation Inert Atmosphere Inert Atmosphere Inert Atmosphere->this compound Stability Prevents Oxidation

Caption: Key strategies to prevent this compound degradation.

References

Validation & Comparative

Dregeoside Da1 vs. Cisplatin: A Comparative Analysis of Cytotoxicity in Ovarian Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison between the investigational compound Dregeoside Da1 and the established chemotherapeutic agent cisplatin (B142131) in the context of ovarian cancer remains challenging due to a notable lack of publicly available data on the biological activity of this compound. Extensive searches for peer-reviewed studies and experimental data concerning the cytotoxicity and mechanism of action of this compound in ovarian cancer, or any cancer cell line, did not yield any specific results. Therefore, a direct comparative analysis with cisplatin, a cornerstone in ovarian cancer therapy, cannot be conducted at this time.

This guide will proceed by presenting a detailed overview of the well-documented cytotoxic effects and associated signaling pathways of cisplatin in ovarian cancer cells. This information can serve as a benchmark for the future evaluation of novel compounds like this compound, should data become available.

Cisplatin: A Potent Cytotoxic Agent in Ovarian Cancer

Cisplatin is a platinum-based chemotherapeutic drug widely used in the treatment of various cancers, including ovarian cancer. Its primary mechanism of action involves binding to DNA, where it forms adducts that induce DNA damage, subsequently leading to cell cycle arrest and apoptosis (programmed cell death).

Quantitative Analysis of Cisplatin Cytotoxicity

The cytotoxic efficacy of cisplatin is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 values of cisplatin can vary significantly across different ovarian cancer cell lines, reflecting intrinsic and acquired resistance mechanisms.

Ovarian Cancer Cell LineCisplatin IC50 (µM)Citation
A27801.40 ± 0.11[1]
A2780cisR (cisplatin-resistant)7.39 ± 1.27[1]
A2780ZD0473R (cisplatin-resistant)5.44 ± 0.82[1]
OV-9016.75 ± 0.83 (72h)[2]
OV-90/CisR1 (cisplatin-resistant)59.08 ± 2.89 (72h)[2]
OV-90/CisR2 (cisplatin-resistant)70.14 ± 5.99 (72h)[2]
SKOV-319.18 ± 0.91 (72h)[2]
SKOV-3/CisR1 (cisplatin-resistant)91.59 ± 8.468 (72h)[2]
SKOV-3/CisR2 (cisplatin-resistant)109.6 ± 1.47 (72h)[2]

Note: IC50 values can vary based on experimental conditions such as exposure time and the specific assay used. The data presented here is for illustrative purposes.

Experimental Protocols

The determination of cytotoxicity and the elucidation of signaling pathways involve a range of standard laboratory techniques.

Cytotoxicity Assay (MTT Assay)

A common method to determine the cytotoxic effect of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for a Typical MTT Assay:

MTT_Workflow cluster_setup Cell Seeding and Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed ovarian cancer cells in 96-well plates incubate1 Incubate for 24h to allow attachment seed->incubate1 treat Treat cells with varying concentrations of cisplatin incubate1->treat add_mtt Add MTT reagent to each well treat->add_mtt incubate2 Incubate for 2-4h (formazan formation) add_mtt->incubate2 add_solvent Add solubilization solvent (e.g., DMSO) incubate2->add_solvent read_abs Measure absorbance at ~570 nm add_solvent->read_abs calculate Calculate cell viability and IC50 values read_abs->calculate

Caption: Workflow of an MTT assay to determine cytotoxicity.

Signaling Pathways Implicated in Cisplatin's Action and Resistance

Cisplatin's efficacy and the development of resistance are governed by a complex interplay of various signaling pathways.

Key Signaling Pathways in Cisplatin-Induced Cytotoxicity

The binding of cisplatin to DNA triggers a cascade of cellular events mediated by several signaling pathways, ultimately leading to apoptosis.

Cisplatin_Pathway Cisplatin Cisplatin DNA_Damage DNA Damage (Intrastrand and Interstrand Crosslinks) Cisplatin->DNA_Damage DDR DNA Damage Response (ATR, ATM, p53) DNA_Damage->DDR Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis Mitochondrial_Pathway Mitochondrial Pathway (Bax/Bcl-2, Cytochrome c release) Apoptosis->Mitochondrial_Pathway Caspase_Activation Caspase Activation (Caspase-3, -9) Mitochondrial_Pathway->Caspase_Activation Caspase_Activation->Apoptosis Execution

Caption: Simplified signaling pathway of cisplatin-induced apoptosis.

Signaling Pathways Involved in Cisplatin Resistance

Ovarian cancer cells can develop resistance to cisplatin through the modulation of various signaling pathways that can, for example, increase DNA repair, enhance drug efflux, or inhibit apoptosis.

Resistance_Pathways cluster_resistance Mechanisms of Cisplatin Resistance Increased_Efflux Increased Drug Efflux (e.g., MRP2) Enhanced_Repair Enhanced DNA Repair (e.g., NER pathway) Apoptosis_Inhibition Inhibition of Apoptosis (e.g., increased Bcl-2) Drug_Inactivation Drug Inactivation (e.g., Glutathione conjugation) Cisplatin Cisplatin Target_Cell Ovarian Cancer Cell Cisplatin->Target_Cell Target_Cell->Increased_Efflux Reduces intracellular drug concentration Target_Cell->Enhanced_Repair Repairs cisplatin-DNA adducts Target_Cell->Apoptosis_Inhibition Prevents cell death Target_Cell->Drug_Inactivation Neutralizes cisplatin

Caption: Key signaling pathways contributing to cisplatin resistance.

Conclusion

While cisplatin remains a critical component of ovarian cancer chemotherapy, its efficacy is often limited by both intrinsic and acquired resistance. The development of novel therapeutic agents is paramount. A thorough evaluation of new compounds, such as this compound, will require comprehensive studies to determine their cytotoxicity, mechanism of action, and the signaling pathways they modulate in ovarian cancer cells. Such data will be essential for a meaningful comparison with established drugs like cisplatin and for advancing the treatment of this challenging disease. Currently, the absence of published data for this compound precludes any such comparison.

References

In Vivo Antitumor Effects of Dregeoside Da1: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable absence of specific in vivo studies validating the antitumor effects of the isolated compound, Dregeoside Da1. Research has primarily focused on the broader effects of extracts from the plant Dregea volubilis, from which this compound is derived. This guide, therefore, presents the existing in vivo data for a methanol (B129727) extract of Dregea volubilis leaves (MEDV) as the closest available surrogate to understand the potential antitumor properties of its constituents. The data is compared with 5-fluorouracil (B62378) (5-FU), a standard chemotherapeutic agent, based on in vitro cytotoxicity data mentioned in the context of MEDV studies.

Comparative Efficacy of Dregea volubilis Methanol Extract

The antitumor potential of the methanol extract of Dregea volubilis leaves has been evaluated in vivo using the Ehrlich ascites carcinoma (EAC) model in Swiss albino mice. The extract demonstrated a significant dose-dependent inhibition of tumor growth.[1][2][3]

Treatment GroupDoseMean Tumor Volume (mL)% Inhibition of Tumor VolumeMean Viable Tumor Cell Count (x 10^7)% Inhibition of Viable Cell Count
EAC Control-2.84 ± 0.12-16.42 ± 0.82-
MEDV50 mg/kg1.96 ± 0.0930.98%10.88 ± 0.5433.74%
MEDV100 mg/kg1.42 ± 0.0750.00%7.12 ± 0.3656.64%
MEDV200 mg/kg0.98 ± 0.0565.49%4.24 ± 0.2174.18%

Data adapted from studies on the methanol extract of Dregea volubilis leaves (MEDV) in EAC-bearing mice.[1][2][3]

In vitro cytotoxicity assays showed the IC50 value for MEDV against EAC cells to be 85.51 ± 4.07 µg/ml, while the standard drug, 5-fluorouracil, had an IC50 of 37.96 ± 3.73 µg/ml.[1][2]

Experimental Protocols

The following is a detailed methodology for the in vivo antitumor activity assessment of the methanol extract of Dregea volubilis leaves against Ehrlich Ascites Carcinoma.

1. Animal Model:

  • Species: Swiss albino mice

  • Weight: 18-22 g

  • Acclimatization: Animals were acclimatized for one week under controlled laboratory conditions with standard pellet diet and water ad libitum.[2]

2. Tumor Cell Line:

  • Ehrlich Ascites Carcinoma (EAC) cells were used.

3. Experimental Design:

  • EAC cells were intraperitoneally inoculated in mice.

  • Twenty-four hours after inoculation, the animals were randomized into control and treatment groups.

  • The methanol extract of Dregea volubilis leaves (MEDV) was administered orally at doses of 50, 100, and 200 mg/kg body weight for 9 consecutive days.[1][3]

  • The control group received the vehicle.

4. Parameters Evaluated:

  • Tumor Growth: Monitored by measuring tumor volume and viable tumor cell count.

  • Hematological Profiles: Red blood cell (RBC) count, white blood cell (WBC) count, and hemoglobin levels were assessed.[2][4]

  • Biochemical Parameters: Liver function and antioxidant enzyme levels (superoxide dismutase and catalase) were measured to assess the mechanism of action and toxicity.[2][3]

Visualizing the Experimental Workflow and Potential Mechanisms

To better understand the experimental process and the potential biological pathways involved, the following diagrams are provided.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Regimen cluster_analysis Data Analysis acclimatization Acclimatization of Swiss Albino Mice inoculation Intraperitoneal Inoculation of EAC Cells acclimatization->inoculation grouping Randomization into Control and Treatment Groups inoculation->grouping treatment Oral Administration of MEDV (50, 100, 200 mg/kg) for 9 Days grouping->treatment sacrifice Sacrifice of Mice on Day 10 treatment->sacrifice tumor_analysis Tumor Volume and Viable Cell Count sacrifice->tumor_analysis hem_analysis Hematological Profile (RBC, WBC, Hb) sacrifice->hem_analysis biochem_analysis Biochemical Analysis (Liver Function, Antioxidants) sacrifice->biochem_analysis

Caption: Experimental workflow for in vivo antitumor screening of Dregea volubilis extract.

While the specific signaling pathway for this compound or the Dregea volubilis extract has not been elucidated, a common mechanism for antitumor compounds is the induction of apoptosis. The following diagram illustrates a generalized apoptotic pathway.

hypothetical_pathway drug Antitumor Compound (e.g., this compound) cell Cancer Cell drug->cell receptor Cell Surface Receptor cell->receptor caspase8 Caspase-8 Activation receptor->caspase8 bid BID -> tBID caspase8->bid caspase3 Executioner Caspase-3 Activation caspase8->caspase3 bax Bax/Bak Activation bid->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 Activation (Apoptosome) apaf1->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Unraveling the Mechanism of Dregeoside Da1: A Comparative Guide to Glycoside Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosides represent a diverse class of naturally occurring compounds with a broad spectrum of biological activities. Among these, cardiac glycosides have long been recognized for their therapeutic effects on heart failure and, more recently, for their potential as anticancer agents. The primary mechanism of action for many well-studied glycosides, such as digoxin (B3395198) and ouabain (B1677812), involves the inhibition of the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) pump. This guide provides a comparative overview of the established mechanisms of action of prominent glycosides and outlines a strategic experimental approach to characterize the bioactivity of lesser-known compounds like Dregeoside Da1. By presenting established data and detailed experimental protocols, this document serves as a resource for researchers seeking to investigate and compare the pharmacological profiles of various glycosides.

Established Glycosides: A Comparative Overview

The biological effects of well-characterized cardiac glycosides are primarily attributed to their interaction with the Na+/K+-ATPase, a transmembrane protein essential for maintaining cellular ion homeostasis.[1][2][3] Inhibition of this pump leads to a cascade of downstream events that vary in different cell types, ultimately influencing cellular processes ranging from contractility to apoptosis.

Mechanism of Action: Na+/K+-ATPase Inhibition and Downstream Signaling

The canonical mechanism of action for cardiac glycosides begins with their binding to the α-subunit of the Na+/K+-ATPase.[3] This inhibition disrupts the normal transport of three sodium ions out of the cell and two potassium ions into the cell.[1][2] The resulting increase in intracellular sodium concentration alters the function of the sodium-calcium (Na+/Ca2+) exchanger, leading to an accumulation of intracellular calcium.[2][4] In cardiac myocytes, this elevated calcium concentration enhances the force of contraction, which is the basis for their use in treating heart failure.[4][5]

Beyond its role as an ion pump, the Na+/K+-ATPase also functions as a signal transducer.[6][7] Binding of glycosides can trigger intracellular signaling cascades independent of changes in ion concentrations. These pathways often involve the activation of Src kinase, transactivation of the Epidermal Growth Factor Receptor (EGFR), and the generation of reactive oxygen species (ROS), which in turn can activate downstream pathways like the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt signaling cascades.[6][7]

The anticancer activity of some glycosides is thought to be mediated through these signaling pathways, which can lead to the induction of apoptosis or cell cycle arrest in cancer cells. For instance, some ginsenosides (B1230088) have been shown to induce apoptosis through mitochondrial dysfunction and ROS-mediated pathways.[8] Similarly, other glycosides have demonstrated anticancer effects by activating the Bax-caspase-3 axis and inhibiting the NF-κB signaling pathway.[9]

Comparative Data of Well-Characterized Glycosides
GlycosidePrimary TargetKey Downstream EffectsPrimary Therapeutic/Investigational Use
Digoxin Na+/K+-ATPase[2][5]Increased intracellular Ca2+, increased cardiac contractility, decreased heart rate.[1][5]Heart failure, atrial fibrillation.[5]
Ouabain Na+/K+-ATPase[10]Similar to digoxin, also activates Src kinase and downstream signaling pathways.[6][7]Research tool for studying Na+/K+-ATPase, potential anticancer agent.[10][11]
Ginsenoside Rg1 Multiple targetsRegulates mitochondrial integrity, promotes nitric oxide release, activates PI3K/Akt pathway.[12][13]Investigational for coronary artery disease.[12]
Hyperoside Multiple targetsInduces apoptosis via ROS-mediated NF-κB signaling pathway, activates Bax-caspase-3 axis.[9]Investigational as an anticancer agent.[9]

Characterizing this compound: A Proposed Experimental Workflow

Currently, there is a paucity of publicly available data on the specific mechanism of action of this compound. To elucidate its biological activity and compare it to other glycosides, a systematic experimental approach is necessary. The following protocols provide a framework for this investigation.

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Comparative Analysis A This compound B Cell Viability Assay (e.g., MTT) A->B C Na+/K+-ATPase Activity Assay B->C If cytotoxic D Apoptosis Assays (Annexin V/PI, Caspase Activity) B->D If cytotoxic F Compare IC50 with known glycosides C->F E Signaling Pathway Analysis (Western Blot) D->E G Compare effects on signaling pathways E->G

Caption: Experimental workflow for characterizing this compound.

Key Experimental Protocols

1. Na+/K+-ATPase Activity Assay

This assay determines whether this compound directly inhibits the activity of the Na+/K+-ATPase enzyme.

  • Principle: The enzymatic activity of Na+/K+-ATPase is measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The specific activity is determined by comparing the amount of Pi released in the presence and absence of a known Na+/K+-ATPase inhibitor, such as ouabain.

  • Protocol:

    • Prepare a reaction mixture containing buffer (e.g., 30 mM imidazole-HCl), salts (e.g., 130 mM NaCl, 20 mM KCl, 4 mM MgCl2), and the source of Na+/K+-ATPase (e.g., tissue homogenate or purified enzyme).

    • Prepare a parallel reaction mixture that also includes a saturating concentration of ouabain (e.g., 1 mM) to determine the ouabain-insensitive ATPase activity.

    • Add the sample containing this compound at various concentrations to the reaction mixtures.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

    • Stop the reaction by adding a solution to precipitate proteins (e.g., trichloroacetic acid).

    • Measure the concentration of inorganic phosphate in the supernatant using a colorimetric method, such as the malachite green assay.

    • The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity. The inhibitory effect of this compound is determined by comparing the activity in its presence to a control without the compound.[12][14][15][16]

2. Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[2][4][17][18]

  • Protocol:

    • Culture cells in the presence of various concentrations of this compound for a specified time. Include a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) and a negative control (untreated cells).

    • Harvest the cells, including any floating cells from the supernatant.

    • Wash the cells with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells at room temperature in the dark for 15 minutes.

    • Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both Annexin V and PI.[2][18][19]

3. Caspase Activity Assay

This assay measures the activation of caspases, which are key proteases in the apoptotic cascade.

  • Principle: Caspases recognize and cleave specific peptide sequences. The assay utilizes a synthetic peptide substrate for a specific caspase (e.g., DEVD for caspase-3/7) that is conjugated to a reporter molecule, either a chromophore (p-nitroanilide, pNA) or a fluorophore (e.g., aminofluorocoumarin, AFC). Upon cleavage by the active caspase, the reporter molecule is released and can be quantified by spectrophotometry or fluorometry.[1][5][7][10]

  • Protocol:

    • Treat cells with this compound for various times and at different concentrations.

    • Lyse the cells to release their contents, including active caspases.

    • Add the cell lysate to a reaction buffer containing the caspase substrate (e.g., DEVD-pNA).

    • Incubate the reaction at 37°C.

    • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) at appropriate wavelengths over time.

    • The caspase activity is proportional to the rate of reporter molecule release.[1][5][7][10]

Visualizing the Signaling Pathways

The following diagrams illustrate the canonical signaling pathways initiated by cardiac glycoside-mediated Na+/K+-ATPase inhibition. Characterizing this compound would involve determining which of these, or other, pathways it modulates.

G cluster_0 Canonical Na+/K+-ATPase Inhibition Pathway A Cardiac Glycoside (e.g., this compound) B Na+/K+-ATPase A->B Inhibits C Increased Intracellular Na+ B->C D Altered Na+/Ca2+ Exchanger C->D E Increased Intracellular Ca2+ D->E F Increased Cardiac Contractility E->F

Caption: Ion-pumping inhibition pathway of cardiac glycosides.

G cluster_0 Na+/K+-ATPase Signal Transduction Pathway A Cardiac Glycoside (e.g., this compound) B Na+/K+-ATPase A->B Binds C Src Kinase Activation B->C D EGFR Transactivation C->D E Ras/Raf/MEK/ERK (MAPK) Pathway D->E F PI3K/Akt Pathway D->F G Cell Growth, Proliferation, Apoptosis E->G F->G

Caption: Signal transduction pathway of cardiac glycosides.

Conclusion

While the precise mechanism of action for this compound remains to be fully elucidated, the established framework for studying cardiac glycosides provides a clear path for its characterization. By employing the experimental protocols outlined in this guide—focusing on Na+/K+-ATPase activity, apoptosis induction, and key signaling pathways—researchers can systematically investigate the pharmacological profile of this compound. This comparative approach will not only reveal its specific mechanism but also position its therapeutic potential relative to well-known glycosides, thereby guiding future drug development efforts.

References

Dregeoside Da1: Unraveling the Anticancer Potential of a Promising Natural Compound

Author: BenchChem Technical Support Team. Date: December 2025

While the natural compound Dregeoside Da1, isolated from the medicinal plant Dregea volubilis, has been noted in phytochemical studies, a comprehensive cross-validation of its specific anticancer activity remains a burgeoning field of research. Current scientific literature provides preliminary yet promising indications of the antitumor potential of related compounds from the same plant, suggesting a fertile ground for future investigation into this compound itself.

Emerging research into the therapeutic properties of natural products has identified a host of compounds with significant biological activities. Among these, glycosides isolated from Dregea volubilis have attracted scientific attention for their potential pharmacological effects. While direct, extensive studies on the anticancer properties of this compound are limited, early research on other glycosides from this plant offers a compelling rationale for its further investigation.

Insights from Related Dregea volubilis Glycosides

A foundational study published in 1983 in the Chemical & Pharmaceutical Bulletin first brought to light the antitumor potential within Dregea volubilis. This research detailed the isolation of several new glycosides and noted the antitumor activity of compounds identified as dregeoside Ap1 and dregeoside A01 against melanoma B-16 in murine models[1][2]. These findings established a precedent for the anticancer potential of this class of molecules derived from Dregea volubilis.

Subsequent research has more broadly explored the bioactivity of Dregea volubilis extracts, revealing a spectrum of effects including antioxidant, antidiabetic, and anti-inflammatory properties. Notably, a methanolic extract of the leaves demonstrated both in vitro and in vivo antitumor activity against Ehrlich ascites carcinoma (EAC) cells[3]. While these studies validate the traditional use of the plant for treating tumors and provide a scientific basis for its anticancer potential, they do not isolate the specific contribution of this compound to these effects.

More recent phytochemical analyses have successfully isolated this compound from the leaves of Dregea volubilis and have investigated some of its biological activities, such as α-glucosidase inhibition[4]. However, these studies did not extend to an evaluation of its cytotoxic or anticancer effects.

The Path Forward: A Need for Targeted Research

The existing body of research, while not directly focused on this compound, strongly suggests that it warrants dedicated investigation as a potential anticancer agent. To fully elucidate its therapeutic potential, a systematic approach is required.

Proposed Experimental Workflow

Future research endeavors to cross-validate the anticancer activity of this compound would likely follow a multi-stage experimental workflow. This would begin with in vitro screening against a panel of human cancer cell lines to determine its cytotoxic and antiproliferative effects. Promising results would then lead to more detailed mechanistic studies and eventual in vivo validation in animal models.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation A Isolation & Purification of this compound B Cytotoxicity Screening (e.g., MTT Assay) Against Cancer Cell Lines A->B C Determination of IC50 Values B->C D Mechanistic Studies: - Apoptosis Assays - Cell Cycle Analysis - Signaling Pathway Analysis C->D E Animal Model Selection (e.g., Xenograft Mice) C->E Lead Compound Identification H Toxicology & Safety Profiling D->H Mechanism of Action Informs In Vivo Studies F Treatment with this compound E->F G Tumor Growth Inhibition Assay F->G G->H

Figure 1. A proposed experimental workflow for the cross-validation of this compound's anticancer activity.

Potential Signaling Pathways

Based on the known mechanisms of other anticancer glycosides, this compound could potentially exert its effects through the modulation of key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. These could include pathways such as PI3K/Akt, MAPK, and NF-κB, which are common targets for natural product-based anticancer agents.

G cluster_pathway Potential Anticancer Signaling Pathways for this compound Da1 This compound Receptor Cell Surface Receptor Da1->Receptor PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK NFkB NF-κB Receptor->NFkB Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis MAPK->Proliferation MAPK->Apoptosis NFkB->Proliferation NFkB->Apoptosis

Figure 2. A hypothetical diagram of potential signaling pathways modulated by this compound in cancer cells.

Comparative Analysis: An Outlook

At present, a direct comparative analysis of this compound's anticancer activity against other established chemotherapeutic agents is not possible due to the absence of specific experimental data. To facilitate such a comparison, future studies would need to include reference compounds in their experimental design.

Table 1: Framework for Comparative Cytotoxicity Analysis

CompoundCancer Cell LineIC50 (µM)Selectivity Index
This compounde.g., Melanoma B-16Data NeededData Needed
e.g., Human Colon CancerData NeededData Needed
Doxorubicin (Control)e.g., Melanoma B-16Reference ValueReference Value
e.g., Human Colon CancerReference ValueReference Value
Cisplatin (Control)e.g., Melanoma B-16Reference ValueReference Value
e.g., Human Colon CancerReference ValueReference Value

Table 2: Framework for In Vivo Antitumor Activity Comparison

Treatment GroupAnimal ModelTumor Volume Reduction (%)Increase in Lifespan (%)
Vehicle Controle.g., B-16 Xenograft00
This compounde.g., B-16 XenograftData NeededData Needed
Standard Chemotherapye.g., B-16 XenograftReference ValueReference Value

References

Dregeoside Da1: Unraveling the Efficacy of a Novel Compound in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison with standard chemotherapy is currently not feasible due to the limited availability of scientific data on Dregeoside Da1. While the quest for more effective and less toxic cancer treatments has led researchers to explore a vast array of natural compounds, comprehensive studies on the efficacy and mechanism of action of this compound are not yet available in the public domain.

Initial searches for "this compound" have yielded minimal information regarding its biological activity, with available resources primarily consisting of safety data sheets and listings from chemical suppliers. There is a notable absence of peer-reviewed research articles detailing its cytotoxic effects, mechanism of action, or any in vitro or in vivo studies that would allow for a meaningful comparison with established chemotherapy agents.

The scientific community relies on a rigorous process of preclinical and clinical research to validate the therapeutic potential of any new compound. This process involves extensive laboratory studies to understand how a compound affects cancer cells at a molecular level, followed by animal studies and, eventually, human clinical trials to assess safety and efficacy. At present, it appears that this compound has not progressed to a stage where such data is publicly accessible.

The Landscape of Standard Chemotherapy

In contrast, standard chemotherapy encompasses a wide range of drugs with well-documented mechanisms of action and extensive clinical data. These drugs are broadly categorized based on how they interfere with the cancer cell cycle and inhibit tumor growth. Some of the major classes include:

  • Alkylating agents: These drugs, such as cyclophosphamide (B585) and cisplatin, work directly on DNA to prevent cancer cells from replicating.

  • Antimetabolites: This class, which includes drugs like 5-fluorouracil (B62378) and methotrexate, mimics the building blocks of DNA and RNA, thereby interfering with their synthesis and leading to cell death.

  • Anthracyclines: Drugs like doxorubicin (B1662922) are known to interfere with enzymes involved in DNA replication.

  • Taxanes: Paclitaxel and docetaxel (B913) are examples of taxanes that work by disrupting the microtubule structures within cancer cells, which are essential for cell division.

  • Vinca alkaloids: Vincristine and vinblastine (B1199706) also target microtubules, but through a different mechanism than taxanes.

  • Topoisomerase inhibitors: These drugs, such as etoposide (B1684455) and irinotecan, interfere with enzymes called topoisomerases, which are crucial for managing the coiling and uncoiling of DNA during replication.

The efficacy of these standard chemotherapeutic agents has been established through decades of research and clinical use, with specific drugs and combinations tailored to different types of cancer.

The Path Forward for Novel Compounds Like this compound

For a compound like this compound to be considered a viable alternative or adjunct to standard chemotherapy, a significant body of research is required. This would include:

  • In vitro studies: To determine the cytotoxic concentration of this compound against various cancer cell lines and to elucidate its mechanism of action.

  • In vivo studies: To evaluate its anti-tumor activity and toxicity in animal models.

  • Comparative studies: To directly compare its efficacy and side-effect profile against standard chemotherapy drugs.

Without this fundamental data, any comparison would be purely speculative. Researchers and drug development professionals are encouraged to monitor scientific databases and publications for any emerging research on this compound. As new information becomes available, a thorough and objective comparison to standard cancer therapies will be possible.

A Comparative Benchmarking Guide: Dregeoside Da1 Against Established Topoisomerase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the novel natural product, Dregeoside Da1, against well-characterized topoisomerase inhibitors. Due to the limited publicly available data on the specific topoisomerase inhibitory activity of this compound, this document outlines the requisite experimental methodologies and establishes a baseline for comparison using data from the known topoisomerase inhibitors: Camptothecin (a Topoisomerase I inhibitor), and Etoposide and Doxorubicin (Topoisomerase II inhibitors).

Introduction to Topoisomerase Inhibition

DNA topoisomerases are crucial enzymes that modulate the topological state of DNA, playing a vital role in processes such as DNA replication, transcription, and chromosome segregation.[1][2][3] These enzymes function by creating transient single- or double-strand breaks in the DNA, allowing for the relaxation of supercoils or the decatenation of intertwined DNA strands.[1][3] Their essential role in cell proliferation makes them a prime target for the development of anticancer therapeutics.[1][2] Topoisomerase inhibitors can be classified as either "poisons," which stabilize the enzyme-DNA cleavage complex leading to DNA damage and apoptosis, or "catalytic inhibitors," which prevent the enzyme from functioning.[1][4]

Known Topoisomerase Inhibitors for Comparison:

  • Camptothecin: A potent inhibitor of Topoisomerase I that stabilizes the covalent complex between the enzyme and DNA, resulting in single-strand breaks.[4][5][6]

  • Etoposide: A semi-synthetic derivative of podophyllotoxin (B1678966) that acts as a Topoisomerase II poison, leading to double-strand DNA breaks.[1][4][7][8]

  • Doxorubicin: An anthracycline antibiotic that primarily inhibits Topoisomerase II by intercalating into DNA and trapping the enzyme-DNA complex.[4][9][10]

Quantitative Data Presentation

The following tables are templates to structure the experimental data for this compound alongside the established inhibitors. The provided values for the known inhibitors are representative and can vary based on experimental conditions and cell lines used.

Table 1: In Vitro Topoisomerase Inhibition

CompoundTarget TopoisomeraseAssay TypeIC50 (µM)Source
This compound To be determinede.g., Relaxation/Decatenation[Insert Experimental Value][Insert Citation]
CamptothecinTopoisomerase IRelaxation~0.679[11][12]
EtoposideTopoisomerase IIDecatenation[Insert Experimental Value][Insert Citation]
DoxorubicinTopoisomerase IRelaxation~0.8[9]
DoxorubicinTopoisomerase IIDecatenation[Insert Experimental Value][Insert Citation]

Table 2: In Vitro Cytotoxicity

CompoundCell LineAssay TypeIC50 (µM)Source
This compound e.g., HeLa, A549e.g., MTT, XTT[Insert Experimental Value][Insert Citation]
CamptothecinVariousVarious[Insert Experimental Value][Insert Citation]
EtoposideVariousVarious[Insert Experimental Value][Insert Citation]
DoxorubicinVariousVarious[Insert Experimental Value][Insert Citation]

Table 3: In Vivo Efficacy

CompoundXenograft ModelDosing ScheduleTumor Growth Inhibition (%)Source
This compound e.g., A549 in nude mice[Insert Dosing Regimen][Insert Experimental Value][Insert Citation]
Irinotecan (Camptothecin derivative)Colon/Rhabdomyosarcoma10 mg/kg, i.v., (d x 5)2High frequency of complete regressions[13]
Topotecan (B1662842) (Camptothecin derivative)Rhabdomyosarcoma1.5 mg/kg, p.o., 5 days/weekComplete regression in 4 of 6 lines[13]
EtoposideSmall Cell Lung CancerVariousHigh single-agent activity[14]

Experimental Protocols

Accurate benchmarking necessitates standardized experimental protocols. The following are fundamental methodologies for assessing topoisomerase inhibitory activity.

Topoisomerase I DNA Relaxation Assay
  • Objective: To determine if a compound inhibits Topoisomerase I by measuring the conversion of supercoiled plasmid DNA to its relaxed form.

  • Methodology:

    • Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase I, assay buffer, and varying concentrations of this compound or Camptothecin.

    • Incubation: Incubate the reaction at 37°C for 30 minutes.

    • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

    • Electrophoresis: Load the samples onto a 1% agarose (B213101) gel containing a DNA stain (e.g., ethidium (B1194527) bromide).

    • Visualization: Separate the supercoiled and relaxed DNA forms via electrophoresis and visualize the DNA bands under UV light.

    • Analysis: Inhibition of Topoisomerase I is indicated by a dose-dependent decrease in the relaxed DNA form and a persistence of the supercoiled form.

Topoisomerase II DNA Decatenation Assay
  • Objective: To assess the ability of a compound to inhibit Topoisomerase II by measuring the decatenation of catenated kinetoplast DNA (kDNA).

  • Methodology:

    • Reaction Setup: Prepare a reaction mixture containing kDNA, human Topoisomerase II enzyme, ATP, and the appropriate assay buffer with varying concentrations of this compound, Etoposide, or Doxorubicin.

    • Incubation: Incubate the reactions at 37°C for 30 minutes.

    • Reaction Termination: Stop the reaction by adding a stop solution.

    • Electrophoresis: Load the samples onto a 1% agarose gel.

    • Visualization: Visualize the DNA bands under UV light.

    • Analysis: Inhibition of decatenation will result in a dose-dependent decrease in the intensity of decatenated DNA minicircles and a corresponding increase in the catenated kDNA network at the top of the gel.[15]

Cytotoxicity Assay (e.g., MTT Assay)
  • Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).

  • Methodology:

    • Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of this compound and known inhibitors for a specified period (e.g., 48-72 hours).

    • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

    • Solubilization: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology:

    • Tumor Implantation: Subcutaneously implant human tumor cells (e.g., A549) into immunocompromised mice.

    • Tumor Growth: Allow tumors to grow to a palpable size.

    • Treatment: Administer this compound, vehicle control, and positive controls (e.g., etoposide, irinotecan) to different groups of mice according to a defined dosing schedule.

    • Monitoring: Monitor tumor volume and body weight of the mice regularly.

    • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

    • Analysis: Compare the tumor growth inhibition between the treated and control groups.

Visualizations

Experimental Workflow

G cluster_0 In Vitro Analysis cluster_1 In Vivo Evaluation A Topoisomerase I Relaxation Assay D Determine IC50 Values A->D B Topoisomerase II Decatenation Assay B->D C Cytotoxicity Assays (e.g., MTT) C->D E Human Tumor Xenograft Model in Mice D->E F Treatment with This compound E->F G Monitor Tumor Growth and Toxicity F->G H Efficacy Assessment G->H K Comparative Benchmarking Report H->K I This compound I->A I->B I->C J Known Inhibitors (Camptothecin, Etoposide, Doxorubicin) J->A J->B J->C G cluster_0 Mechanism of Action cluster_1 Cellular Consequences A Topoisomerase Inhibitor (e.g., this compound) B Topoisomerase-DNA Complex A->B C Stabilized Cleavage Complex (Ternary Complex) B->C Inhibition of DNA re-ligation D DNA Strand Breaks (Single or Double) C->D E Activation of DNA Damage Response (DDR) D->E F Cell Cycle Arrest (e.g., G2/M phase) E->F G Apoptosis (Programmed Cell Death) E->G F->G If damage is irreparable

References

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the cytotoxic and pro-apoptotic effects of the glycoside Dregeoside Da1 and its aglycone, Drevogenin D, derived from the medicinal plant Dregea volubilis.

In the ongoing search for novel anticancer agents from natural sources, compounds isolated from Dregea volubilis have shown promising cytotoxic activities. This guide provides a comparative analysis of this compound, a steroidal glycoside, and its aglycone counterpart, Drevogenin D. While direct comparative experimental data is limited, this guide synthesizes available information on their potential anticancer effects, drawing parallels with structurally similar compounds and outlining the likely mechanisms of action.

Comparative Cytotoxicity

Drevogenin D, as the aglycone of this compound, is hypothesized to exhibit comparable, if not more potent, cytotoxic effects. The sugar moieties in glycosides can influence solubility and cell membrane transport, which may affect the compound's bioavailability and, consequently, its cytotoxic potency. A direct comparison of the IC50 values of both pure compounds is essential to confirm this hypothesis.

For context, the structurally related steroidal sapogenin, diosgenin, and its derivatives have demonstrated significant anticancer activity across various cancer cell lines, with IC50 values often in the low micromolar range. This supports the likelihood of potent cytotoxic activity for this compound and Drevogenin D.

Table 1: Postulated Comparative Cytotoxicity of this compound and Drevogenin D

CompoundTarget Cancer Cell LinePostulated IC50 RangeRationale
This compoundVarious10-100 µMBased on the activity of the whole plant extract and the general cytotoxicity of steroidal glycosides.
Drevogenin DVarious1-50 µMThe aglycone form may exhibit enhanced cell permeability, potentially leading to greater potency.

Proposed Mechanism of Action: Induction of Apoptosis

The primary mechanism by which many natural steroidal compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. It is highly probable that both this compound and Drevogenin D trigger apoptosis in cancer cells via the intrinsic (mitochondrial) pathway. This hypothesis is strongly supported by extensive research on the closely related compound, diosgenin.

Diosgenin has been shown to induce apoptosis in various cancer cells by modulating the expression of key regulatory proteins.[3][4][5][6] The proposed signaling cascade involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, followed by the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to the dismantling of the cell.[4][5][7][8]

Given the structural similarity, it is anticipated that this compound and Drevogenin D would induce apoptosis through a similar mechanism.

cluster_extracellular cluster_cell Cancer Cell cluster_cytoplasm cluster_mitochondrion Mitochondrion Dregeoside_Da1 This compound / Drevogenin D Bax Bax (Pro-apoptotic) (Upregulated) Dregeoside_Da1->Bax Bcl2 Bcl-2 (Anti-apoptotic) (Downregulated) Dregeoside_Da1->Bcl2 Cell_Membrane Mitochondrial_Membrane Mitochondrial Membrane Permeabilization Bax->Mitochondrial_Membrane Bcl2->Mitochondrial_Membrane Cytochrome_c Cytochrome c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Mitochondrial_Membrane->Cytochrome_c Release

Caption: Proposed intrinsic apoptosis pathway induced by this compound and Drevogenin D.

Experimental Protocols

To validate the hypothesized cytotoxic and pro-apoptotic activities of this compound and Drevogenin D, the following standard experimental protocols are recommended:

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cells.

  • Cell Culture: Cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound and Drevogenin D for 24, 48, and 72 hours.

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Add_Compounds Add varying concentrations of This compound or Drevogenin D Seed_Cells->Add_Compounds Incubate Incubate for 24, 48, 72 hours Add_Compounds->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Measure Absorbance Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

  • Protein Extraction: Cancer cells are treated with this compound or Drevogenin D, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins.

Conclusion

This compound and its aglycone, Drevogenin D, are promising natural compounds with the potential for significant anticancer activity. Based on preliminary data from Dregea volubilis extracts and extensive research on the structurally similar compound diosgenin, it is hypothesized that both compounds induce cytotoxicity in cancer cells through the activation of the intrinsic apoptotic pathway. This involves the modulation of the Bcl-2 family of proteins and the subsequent activation of the caspase cascade.

Further research, including direct head-to-head cytotoxicity assays and detailed mechanistic studies using western blot analysis, is crucial to fully elucidate and compare the anticancer efficacy of this compound and Drevogenin D. Such investigations will provide the necessary data to support their potential development as novel therapeutic agents in the fight against cancer.

References

Safety Operating Guide

Personal protective equipment for handling Dregeoside Da1

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dregeoside Da1. The following procedures are based on best practices for managing potent and potentially cytotoxic compounds.

Personal Protective Equipment (PPE)

Due to the potential hazards associated with pharmacologically active substances like this compound, a comprehensive PPE strategy is mandatory to prevent exposure through skin contact, inhalation, or accidental ingestion.[1] There is no safe level of exposure to cytotoxic chemotherapy drugs for healthcare workers.[2]

Minimum PPE Requirements:

PPE ComponentSpecificationRationale
Gloves Two pairs of chemotherapy-tested, powder-free nitrile gloves (ASTM D6978).[2]Inner glove should be worn under the gown cuff, and the outer glove over the cuff to ensure a complete barrier.
Gown Disposable, fluid-resistant, long-sleeved gown that closes in the back.[1][2]Protects skin and personal clothing from contamination.
Eye Protection Safety goggles or a full-face shield.[1]Protects against splashes and aerosols.
Respiratory Protection A fit-tested N95 respirator or higher.[2]Necessary when handling powders or creating aerosols to prevent inhalation.
Additional PPE Disposable shoe covers and a hair cover.[2][3]Prevents the spread of contamination outside of the immediate work area.

Operational Plan: Handling and Preparation

Handling of this compound should occur in a designated and controlled area, such as a certified biological safety cabinet (BSC) or a chemical fume hood, to minimize exposure and environmental contamination.

Step-by-Step Handling Protocol:

  • Preparation: Before handling the compound, ensure the designated area is clean and equipped with all necessary materials, including a cytotoxic spill kit.

  • Donning PPE: Put on all required PPE in the correct order: shoe covers, hair cover, inner gloves, gown, N95 respirator, face shield/goggles, and outer gloves.

  • Compound Handling:

    • For powdered forms, handle with extreme care to avoid generating dust.

    • When preparing solutions, work on a disposable, plastic-backed absorbent pad to contain any minor spills.[3]

    • Use non-sparking tools to prevent ignition sources.[4]

  • Decontamination: After handling, wipe down all surfaces in the work area with an appropriate deactivating and cleaning agent.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first.[2] All disposable PPE is considered contaminated and must be disposed of immediately.[2]

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Compound Handling (in BSC/Fume Hood) cluster_cleanup Cleanup and Disposal prep_area 1. Prepare Designated Area & Spill Kit don_ppe 2. Don Full PPE prep_area->don_ppe handle_compound 3. Handle this compound on Absorbent Pad don_ppe->handle_compound prep_solution 4. Prepare Solutions Carefully handle_compound->prep_solution decontaminate 5. Decontaminate Work Surfaces prep_solution->decontaminate doff_ppe 6. Doff PPE Correctly decontaminate->doff_ppe dispose_waste 7. Dispose of Contaminated Waste doff_ppe->dispose_waste wash_hands 8. Wash Hands Thoroughly dispose_waste->wash_hands

Caption: Workflow for the safe handling of this compound.

Disposal Plan

All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.

Waste Segregation and Disposal:

Waste TypeDisposal ContainerProcedure
Solid Waste Labeled, leak-proof, puncture-resistant cytotoxic waste container (e.g., yellow bin with cytotoxic symbol).Includes used PPE, absorbent pads, and any contaminated lab supplies.
Liquid Waste Designated, sealed, and clearly labeled cytotoxic liquid waste container.Do not mix with other chemical waste streams unless explicitly permitted.
Sharps Puncture-proof sharps container specifically for cytotoxic sharps.Includes needles, syringes, and contaminated glassware.

Disposal Workflow

cluster_segregation Waste Segregation cluster_containment Containment start Waste Generation solid_waste Solid Waste (PPE, etc.) start->solid_waste liquid_waste Liquid Waste start->liquid_waste sharps_waste Contaminated Sharps start->sharps_waste solid_container Labeled Cytotoxic Solid Waste Bin solid_waste->solid_container liquid_container Sealed Cytotoxic Liquid Waste Bottle liquid_waste->liquid_container sharps_container Cytotoxic Sharps Container sharps_waste->sharps_container end Final Disposal by Authorized Service solid_container->end liquid_container->end sharps_container->end

Caption: Segregation and disposal pathway for this compound waste.

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is required to contain the contamination and mitigate exposure.

Spill Response Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or produces significant aerosols.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Before cleanup, don the appropriate PPE, including a respirator.

  • Containment: Use a cytotoxic spill kit to absorb and contain the spill. For liquid spills, cover with absorbent material. For powder spills, gently cover with damp absorbent material to avoid creating dust.

  • Cleanup: Carefully collect all contaminated materials and place them in a designated cytotoxic waste container.

  • Decontamination: Clean the spill area with an appropriate deactivating solution, followed by a neutral detergent and water.

  • Report: Report the incident to the appropriate safety officer and complete any required documentation.

Logical Flow for Spill Response

spill Spill Occurs alert Alert Others & Secure Area spill->alert don_ppe Don Full PPE (including respirator) alert->don_ppe contain Contain Spill with Absorbent Material don_ppe->contain cleanup Collect Contaminated Materials contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste as Cytotoxic decontaminate->dispose report Report Incident dispose->report

Caption: Decision-making process for managing a this compound spill.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.